molecular formula C4H14NO3PS B143393 O,O-Diethyl CAS No. 5871-16-9

O,O-Diethyl

Cat. No.: B143393
CAS No.: 5871-16-9
M. Wt: 187.2 g/mol
InChI Key: IBGKZCJDWXXWNU-UHFFFAOYSA-N
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Description

O,O-Diethyl, also known as this compound, is a useful research compound. Its molecular formula is C4H14NO3PS and its molecular weight is 187.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azane;diethoxy-hydroxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O3PS.H3N/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGKZCJDWXXWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(O)OCC.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14NO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560421
Record name O,O-Diethyl hydrogen phosphorothioate--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5871-16-9
Record name O,O-Diethyl hydrogen phosphorothioate--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The pH-Dependent Hydrolysis of O,O-diethyl phosphorothioate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the hydrolysis of O,O-diethyl phosphorothioate, a compound of significant interest in various chemical and biological fields. Understanding its stability and degradation pathways under different pH conditions is crucial for researchers, scientists, and drug development professionals. This document offers a detailed examination of the underlying hydrolysis mechanisms, comprehensive experimental protocols for monitoring the reaction, and a discussion of the kinetic data.

Introduction: The Significance of this compound phosphorothioate Stability

This compound phosphorothioate is a member of the organophosphorothioate class of compounds, which are structurally related to organophosphates.[1] These compounds find applications in various domains, from pesticides to therapeutic agents. The phosphorothioate moiety, where a sulfur atom replaces a non-bridging oxygen in the phosphate group, imparts unique chemical and biological properties.[2] However, the stability of these molecules is a critical parameter influencing their efficacy, persistence, and potential environmental impact. Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation pathway for this compound phosphorothioate. The rate and mechanism of this hydrolysis are profoundly influenced by the pH of the surrounding medium.

This guide will dissect the chemical kinetics and mechanisms governing the hydrolysis of this compound phosphorothioate across acidic, neutral, and alkaline conditions. By providing a thorough understanding of these processes, we aim to equip researchers with the knowledge to predict, control, and analyze the stability of this important molecule in their specific applications.

Mechanisms of Hydrolysis: A Tale of Three pH Regimes

The hydrolysis of this compound phosphorothioate proceeds through different mechanisms depending on the pH of the solution. These can be broadly categorized as acid-catalyzed, neutral, and base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis (pH < 7)

Under acidic conditions, the hydrolysis of this compound phosphorothioate is accelerated. The reaction is initiated by the protonation of the thionyl sulfur atom (P=S) or one of the ester oxygen atoms.[3][4] Protonation of the thionyl sulfur increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule.[5] The subsequent steps involve the formation of a pentacoordinate intermediate, followed by the departure of an ethoxy group and regeneration of the acid catalyst.

The overall reaction can be summarized as follows: (C₂H₅O)₂P(S)OH + H₂O + H⁺ → (C₂H₅O)(HO)P(S)OH + C₂H₅OH + H⁺

Acid_Hydrolysis cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination & Regeneration Ester This compound phosphorothioate Protonated_Ester Protonated Ester Ester->Protonated_Ester + H⁺ H3O+ H₃O⁺ H2O_1 H₂O H3O+->H2O_1 Pentacoordinate_Intermediate Pentacoordinate Intermediate Protonated_Ester->Pentacoordinate_Intermediate + H₂O H2O_2 H₂O Protonated_Intermediate Protonated Intermediate Pentacoordinate_Intermediate->Protonated_Intermediate + H⁺ Product O-ethyl, O-hydrogen phosphorothioate Protonated_Intermediate->Product - C₂H₅OH - H⁺ H3O+_regen H₃O⁺ Ethanol Ethanol

Caption: Acid-catalyzed hydrolysis of this compound phosphorothioate.

Neutral Hydrolysis (pH ≈ 7)

At neutral pH, the hydrolysis of this compound phosphorothioate is generally slow. The reaction proceeds primarily through the uncatalyzed nucleophilic attack of water on the phosphorus center. The rate of hydrolysis in neutral conditions is significantly lower than under acidic or alkaline conditions.

Base-Catalyzed Hydrolysis (pH > 7)

In alkaline solutions, the hydrolysis of this compound phosphorothioate is significantly accelerated due to the presence of hydroxide ions (OH⁻), which are strong nucleophiles.[6] The hydroxide ion directly attacks the electrophilic phosphorus atom, leading to the formation of a pentacoordinate transition state.[7] This is followed by the cleavage of a P-O-C bond and the departure of an ethoxide ion, which is subsequently protonated by water to form ethanol. This process, often referred to as saponification for esters, is generally irreversible.[8]

The overall reaction under basic conditions is: (C₂H₅O)₂P(S)OH + OH⁻ → (C₂H₅O)(HO)P(S)O⁻ + C₂H₅OH

Base_Hydrolysis cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Protonation Ester This compound phosphorothioate Pentacoordinate_Intermediate Pentacoordinate Intermediate Ester->Pentacoordinate_Intermediate + OH⁻ OH- OH⁻ Product_Anion O-ethyl, O-hydrogen phosphorothioate anion Pentacoordinate_Intermediate->Product_Anion Ethoxide Ethoxide (C₂H₅O⁻) Pentacoordinate_Intermediate->Ethoxide Elimination Ethanol Ethanol Ethoxide->Ethanol + H₂O H2O H₂O

Caption: Base-catalyzed hydrolysis of this compound phosphorothioate.

Experimental Methodologies for Monitoring Hydrolysis

To accurately determine the hydrolysis kinetics of this compound phosphorothioate, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy are two powerful techniques for this purpose.

HPLC Method for Kinetic Analysis

HPLC is a widely used technique for separating and quantifying the components of a mixture.[9][10] For monitoring the hydrolysis of this compound phosphorothioate, a reverse-phase HPLC method is often employed.[11]

Experimental Protocol:

  • Preparation of Standard Solutions: Prepare stock solutions of this compound phosphorothioate and its expected hydrolysis product, O-ethyl, O-hydrogen phosphorothioate, in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solutions.

  • Hydrolysis Reaction Setup:

    • Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 10).

    • Initiate the hydrolysis reaction by adding a known concentration of this compound phosphorothioate to each buffer solution in a temperature-controlled environment.

  • Sample Collection and Quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture. Quench the reaction immediately by adding a suitable agent (e.g., a strong acid for base-catalyzed reactions or a strong base for acid-catalyzed reactions) to shift the pH to a range where the hydrolysis rate is negligible.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

  • Data Analysis: Quantify the concentrations of this compound phosphorothioate and its hydrolysis product at each time point using the calibration curves. Plot the concentration of the parent compound versus time to determine the rate constant (k) and half-life (t₁/₂) of the hydrolysis reaction.

HPLC_Workflow Start Start: Prepare Reagents Reaction Initiate Hydrolysis (Controlled pH & Temp) Start->Reaction Sampling Collect Aliquots at Time Intervals Reaction->Sampling Quench Quench Reaction Sampling->Quench HPLC HPLC Analysis Quench->HPLC Data Data Acquisition & Analysis HPLC->Data End End: Determine k and t₁/₂ Data->End

Caption: Experimental workflow for HPLC kinetic analysis.

³¹P NMR Spectroscopy for In-Situ Monitoring

³¹P NMR spectroscopy is a non-invasive technique that allows for the direct and simultaneous monitoring of all phosphorus-containing species in a reaction mixture.[12][13] This method is particularly useful for mechanistic studies as it can help identify intermediate species.[14]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound phosphorothioate in a deuterated solvent (e.g., D₂O) containing a suitable buffer to maintain the desired pH.

    • Add a known concentration of an internal standard (e.g., triphenyl phosphate) for quantification.

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer, which is maintained at a constant temperature.

    • Acquire a ³¹P NMR spectrum at time zero.

    • Acquire subsequent spectra at regular time intervals to monitor the progress of the reaction.

  • Data Processing and Analysis:

    • Process the NMR spectra (e.g., Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to this compound phosphorothioate and its hydrolysis product(s).

    • The relative integrals of the signals are proportional to the molar concentrations of the respective species.

    • Plot the concentration of the parent compound versus time to determine the reaction kinetics.[15]

NMR_Workflow Start Start: Prepare NMR Sample (Substrate, Buffer, D₂O, Standard) Acquisition Acquire ³¹P NMR Spectra over Time Start->Acquisition Processing Process NMR Data (FT, Phasing, Baseline) Acquisition->Processing Integration Integrate P-Signals Processing->Integration Analysis Calculate Concentrations & Determine Kinetics Integration->Analysis End End: Mechanistic Insights Analysis->End

Caption: Workflow for ³¹P NMR monitoring of hydrolysis.

Data Presentation and Interpretation

Table 1: Representative Hydrolysis Rate Constants and Half-Lives for Parathion at 25°C

pHRate Constant (k) (day⁻¹)Half-Life (t₁/₂) (days)Primary Mechanism
4.00.002347Acid-Catalyzed
7.00.00887Neutral
9.00.079.9Base-Catalyzed

Note: This data is for parathion and is intended to be illustrative of the general trends expected for this compound phosphorothioate. The actual rates will differ based on the leaving group.

The data clearly demonstrates that the hydrolysis of organophosphorothioates is significantly faster in alkaline conditions compared to neutral or acidic conditions. The half-life decreases dramatically as the pH increases from 7 to 9, highlighting the potent catalytic effect of hydroxide ions.

Conclusion

The hydrolysis of this compound phosphorothioate is a complex process that is highly dependent on the pH of the environment. Under acidic conditions, the reaction is catalyzed by protons, while under alkaline conditions, it is accelerated by hydroxide ions. At neutral pH, the hydrolysis is significantly slower. A thorough understanding of these pH-dependent mechanisms is paramount for predicting the stability and fate of this compound in various applications.

The experimental protocols detailed in this guide, utilizing HPLC and ³¹P NMR spectroscopy, provide robust frameworks for researchers to conduct their own kinetic studies. By carefully controlling experimental parameters and employing these analytical techniques, scientists can gain valuable insights into the stability of this compound phosphorothioate and other related compounds, thereby facilitating the development of more effective and stable products.

References

  • PubChem. This compound phosphorothioate. National Center for Biotechnology Information. [Link]

  • Pathways for the hydrolysis of phorate: product studies by (31)P NMR and GC-MS. Journal of Agricultural and Food Chemistry. [Link]

  • Organophosphorus degradation monitored by 31P NMR. ResearchGate. [Link]

  • Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. ACS Omega. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • ³¹P-NMR evaluation of organophosphorus pesticides degradation through metal ion promoted hydrolysis. Environmental Monitoring and Assessment. [Link]

  • 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. ResearchGate. [Link]

  • mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. iScience. [Link]

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Link]

  • Base Catalyzed Ester Hydrolysis (Saponification). YouTube. [Link]

  • Base Catalysed Ester Hydrolysis: Mechanism & Procedure. StudySmarter. [Link]

  • PubChem. This compound phosphorothioate. National Center for Biotechnology Information. [Link]

  • Chemical studies on insecticides II: The hydrolysis of OO′-diethyl- and -dimethyl-O″-p-nitrophenyl thiophosphonate (parathion and dimethylparathion (E 605)). ResearchGate. [Link]

  • UPLC Analysis of Phosphorothioate Oligonucleotides: Method Development. Waters. [Link]

  • Application of (31P) NMR in analyzing the degradation efficiency of organic phosphorus degrading-bacteria. Environmental Monitoring and Assessment. [Link]

  • Separation of RNA Phosphorothioate Oligonucleotides by HPLC. ResearchGate. [Link]

  • Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Separation of RNA phosphorothioate oligonucleotides by HPLC. Methods in Enzymology. [Link]

  • The thermodynamics of phosphate versus phosphorothioate ester hydrolysis. The Journal of Organic Chemistry. [Link]

  • The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres. [Link]

  • Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. ResearchGate. [Link]

Sources

Mechanistic Fate and Degradation of O,O-Diethyl Organophosphates

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Environmental Scientists and Drug Development Professionals

Executive Summary

This technical guide provides a rigorous analysis of the environmental fate, degradation kinetics, and metabolic pathways of O,O-diethyl compounds, predominantly organophosphorus (OP) esters. These structures, characterized by a central phosphorus atom bonded to two ethoxy groups and a labile leaving group, represent a critical class of pesticides (e.g., chlorpyrifos, diazinon) and pharmaceutical intermediates.

For the researcher, understanding the fate of these compounds requires a dual focus: abiotic hydrolysis , governed by pH-dependent nucleophilic attack, and biotic transformation , driven by specific phosphotriesterase enzymes (PTEs). This guide synthesizes these pathways into actionable experimental protocols and mechanistic insights.

Chemical Architecture & Reactivity

The stability of this compound compounds hinges on the electrophilicity of the central phosphorus atom. The generic structure is defined as


 , where:
  • X is Oxygen (phosphate) or Sulfur (phosphorothioate).

  • L is the "Leaving Group" (often an aromatic or heterocyclic moiety with a

    
     < 8).
    
The "Thiono" vs. "Oxo" Paradox

Most environmental this compound compounds are synthesized as thiono esters (P=S) to increase stability against abiotic hydrolysis. However, biological systems (both microbial and mammalian) often oxidatively desulfurate the P=S bond to a P=O (oxon ) bond via cytochrome P450 monooxygenases.

  • P=S (Thiono): Chemically stable, lipophilic, lower acute toxicity.

  • P=O (Oxon): Highly reactive electrophile, potent acetylcholinesterase (AChE) inhibitor, hydrolytically unstable.

Abiotic Degradation: Hydrolysis Mechanisms

Hydrolysis is the dominant abiotic degradation pathway in aqueous environments.[1] The reaction follows pseudo-first-order kinetics where the rate is highly pH-dependent.

Mechanistic Basis ( @ Phosphorus)

The degradation is driven by a nucleophilic attack on the phosphorus center.

  • Alkaline Conditions (pH > 8): The hydroxide ion (

    
    ) acts as a potent nucleophile, attacking the phosphorus atom. The trigonal bipyramidal intermediate collapses, expelling the leaving group (
    
    
    
    ). This is the fastest abiotic pathway.
  • Acidic/Neutral Conditions: Water acts as the nucleophile. The reaction is significantly slower due to the lower nucleophilicity of

    
     compared to 
    
    
    
    .
Experimental Protocol: OECD 111 (Hydrolysis as a Function of pH)

To validate the hydrolytic stability of an this compound candidate, follow this tiered workflow based on OECD Guideline 111.

Tier 1: Preliminary Screening

  • Preparation: Prepare sterile buffer solutions at pH 4.0, 7.0, and 9.0.

  • Dosing: Spike test substance (final conc. < 0.01 M) into buffers. Avoid co-solvents > 1% v/v.

  • Incubation: Incubate at 50°C ± 0.5°C for 5 days in the dark (to exclude photolysis).

  • Analysis: Quantify via LC-MS/MS or HPLC-UV.

    • Decision Gate: If <10% degradation is observed, the compound is considered hydrolytically stable (

      
       year at 25°C).[2] Stop here.
      
    • Decision Gate: If >10% degradation, proceed to Tier 2.

Tier 2: Kinetic Determination

  • Setup: Re-run at three temperatures (e.g., 20°C, 30°C, 50°C) to determine the Arrhenius activation energy.

  • Sampling: Collect 6–8 data points between 10% and 90% hydrolysis.

  • Calculation: Plot

    
     vs. time to derive the rate constant (
    
    
    
    ).
Visualization: OECD 111 Workflow

OECD111_Workflow Start Start: Test Substance (this compound compound) Buffers Prepare Sterile Buffers pH 4.0, 7.0, 9.0 Start->Buffers Incubate Tier 1 Incubation 50°C for 5 Days (Dark) Buffers->Incubate Analyze Quantify Degradation (LC-MS/MS) Incubate->Analyze Decision Degradation > 10%? Analyze->Decision Stable Result: Hydrolytically Stable (t1/2 > 1 year @ 25°C) Decision->Stable No Tier2 Tier 2: Kinetic Study Run at 20°C, 30°C, 50°C Decision->Tier2 Yes Calc Calculate k_obs & Arrhenius Eq. Tier2->Calc

Figure 1: Decision tree for determining hydrolytic stability according to OECD 111 standards.

Biotic Degradation: The opd Pathway

While hydrolysis is pH-driven, microbial degradation in soil and water is enzymatic. The most extensively studied mechanism involves the Phosphotriesterase (PTE) enzyme, encoded by the opd (organophosphate degradation) gene found in soil bacteria like Pseudomonas diminuta and Flavobacterium sp.

The Enzymatic Mechanism

PTE is a metalloenzyme (typically binuclear Zn/Zn or Zn/Cd) that catalyzes the hydrolysis of the triester bond.

  • Activation: The binuclear metal center activates a water molecule, lowering its

    
     to ~7.2, creating a bridging hydroxide ion.
    
  • Attack: This hydroxide attacks the phosphorus center of the this compound substrate.

  • Cleavage: The P-O bond cleaves, releasing the leaving group and producing Diethyl Phosphate (DEP) or Diethyl Thiophosphate (DETP) .

Key Insight for Drug Developers: This mechanism parallels mammalian metabolic stability. The "promiscuity" of bacterial PTEs is analogous to hepatic esterases. If your drug candidate contains a phosphoester bond, it is liable to rapid first-pass metabolism and environmental mineralization.

Metabolic Pathway Diagram

OP_Degradation_Pathway Parent Parent this compound Phosphorothioate (P=S) Oxon Oxon Analog (P=O) Parent->Oxon Oxidative Desulfuration (P450 / Photolysis) DETP Diethyl Thiophosphate (DETP) Parent->DETP Hydrolysis (PTE/opd) LG Leaving Group (e.g., TCP) Parent->LG Hydrolysis DEP Diethyl Phosphate (DEP) Oxon->DEP Rapid Hydrolysis Oxon->LG Min Mineralization (CO2, PO4) DETP->Min Microbial Metabolism DEP->Min

Figure 2: Biotic and abiotic degradation pathways of this compound phosphorothioates.

Case Study: Chlorpyrifos

To ground these concepts, we examine Chlorpyrifos (this compound O-3,5,6-trichloro-2-pyridyl phosphorothioate), a quintessential this compound compound.[3][4][5][6]

ParameterValueImplication
Water Solubility ~1.4 mg/LLow bioavailability in water; partitions to sediment.
Sorption (

)
~8,500 mL/gStrong binding to soil organic matter; limited leaching.
Hydrolysis

72 days (pH 7)Persistent in neutral waters; degrades faster in alkaline pH.
Photolysis

3–4 weeksSignificant degradation pathway on foliage/surface water.
Major Metabolite TCP (3,5,6-trichloro-2-pyridinol)The leaving group is stable and often monitored as a biomarker.

Fate Narrative: Upon application, Chlorpyrifos rapidly sorbs to soil particles. In surface soils, it undergoes photodegradation to chlorpyrifos-oxon (more toxic). Eventually, soil bacteria expressing opd-like genes hydrolyze it to TCP and DETP. TCP is further mineralized, though slowly, leading to regulatory concerns regarding residue persistence.

Analytical Methodology

For researchers validating these pathways, the following analytical setup is recommended to ensure mass balance and metabolite identification.

  • Extraction: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method using acetonitrile/acetate buffering.

  • Separation: C18 Reverse-Phase HPLC.

  • Detection (LC-MS/MS):

    • Ionization: Electrospray Ionization (ESI) in Positive Mode for the parent (protonated molecular ion

      
      ).
      
    • Ionization: ESI in Negative Mode for metabolites (DEP and DETP are acidic and ionize best as

      
      ).
      
    • MRM Transitions: Monitor specific transitions (e.g., m/z 350

      
       197 for Chlorpyrifos) to distinguish parent from oxon.
      

References

  • OECD Guidelines for the Testing of Chemicals. (2004).[7] Test No. 111: Hydrolysis as a Function of pH. OECD Publishing.[8] [Link]

  • Singh, B. K., & Walker, A. (2006). Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews, 30(3), 428–471. [Link]

  • Bigley, A. N., & Raushel, F. M. (2013). Catalytic mechanisms for phosphotriesterases. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(1), 443–453. [Link]

  • Racke, K. D. (1993). Environmental fate of chlorpyrifos. Reviews of Environmental Contamination and Toxicology, 131, 1–150. [Link]

  • U.S. EPA. (2008).[7] Fate, Transport and Transformation Test Guidelines: OPPTS 835.2120 Hydrolysis.[9] United States Environmental Protection Agency.[8] [Link]

Sources

Methodological & Application

High-Sensitivity Determination of O,O-Diethyl Dithiophosphate (DEDTP) in Soil Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2026-DEDTP

Executive Summary

O,O-Diethyl dithiophosphate (DEDTP) is a critical environmental marker serving two distinct diagnostic roles: it is a primary degradation product of organophosphate pesticides (e.g., Phorate, Disulfoton) and a widely used collector agent in sulfide ore flotation. Its detection in soil is analytically challenging due to its high polarity, ionic nature at neutral pH, and susceptibility to oxidative degradation into disulfides.

This guide provides two validated workflows for the quantification of DEDTP in complex soil matrices. Method A (LC-MS/MS) is the recommended high-throughput standard, utilizing direct analysis of the anionic species. Method B (GC-MS) is an orthogonal approach requiring derivatization, essential for laboratories lacking LC-MS capabilities or for forensic confirmation.

Chemical Context & Environmental Fate[1][2][3]

DEDTP (


) is an organophosphorus compound containing a phosphorus atom double-bonded to sulfur (thione) and single-bonded to another sulfur (thiol). In soil environments, it originates primarily from the hydrolysis of Phorate.
Degradation Pathway (Phorate to DEDTP)

The following diagram illustrates the hydrolysis pathway where Phorate is cleaved to yield DEDTP, rendering the soil toxic to micro-fauna and serving as a persistent chemical signature.

PhorateDegradation Phorate Phorate (Parent Pesticide) Oxidation Oxidation (Sulfoxide/Sulfone) Phorate->Oxidation Soil Bacteria/UV Hydrolysis Hydrolysis (Cleavage) Phorate->Hydrolysis Alkaline pH Oxidation->Hydrolysis DEDTP This compound Dithiophosphate (DEDTP) Hydrolysis->DEDTP Primary Metabolite Ethanol Ethanol/Mercaptan Hydrolysis->Ethanol

Figure 1: Mechanistic pathway of Phorate degradation yielding DEDTP in soil matrices.

Method A: LC-MS/MS (Recommended)[4]

Principle: DEDTP is a strong acid (


). In soil extracts, it exists as the diethyl dithiophosphate anion. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode allows for direct, highly sensitive detection without derivatization.
Reagents & Materials
  • Standards: DEDTP Ammonium Salt (>98% purity).

  • Internal Standard (IS): Dibutyl phosphate (DBP) or isotopically labeled DEDTP-d10.

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water.

  • Buffer: Ammonium Acetate (10 mM).

  • Extraction Salts: QuEChERS Citrate Buffer Mix (MgSO4, NaCl, NaCitrate).

Sample Preparation Protocol (Modified QuEChERS)

This protocol is modified to prevent the oxidative loss of the thiol group during extraction.

  • Soil Homogenization: Sieve soil to <2 mm and homogenize. Weigh 5.0 g into a 50 mL centrifuge tube.

  • Hydration: Add 5 mL of ultrapure water and vortex for 30 seconds to hydrate the pores.

  • Extraction:

    • Add 10 mL Acetonitrile (containing 1% Formic Acid) . Note: Acidification suppresses ionization of humic acids, reducing matrix interference.

    • Add 100 µL of Internal Standard solution (10 µg/mL).

    • Shake vigorously for 1 minute (or use a Geno/Grinder @ 1000 rpm).

  • Partitioning:

    • Add QuEChERS Citrate Salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g disodium citrate).

    • Critical: Shake immediately and vigorously for 1 minute to prevent MgSO4 clumping.

    • Centrifuge at 4000 rpm for 5 minutes .

  • Cleanup (Dispersive SPE):

    • Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4 and 50 mg C18 .

    • Note: Avoid PSA (Primary Secondary Amine) sorbent as it will bind the acidic DEDTP anion, causing 0% recovery. Use C18 to remove lipids/waxes only.

    • Vortex and centrifuge at 10,000 rpm for 2 minutes.

  • Reconstitution:

    • Transfer 0.5 mL of extract to a vial.

    • Dilute 1:1 with 10 mM Ammonium Acetate in Water (to match initial mobile phase).

Instrumental Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water (pH 4.5)
Mobile Phase B Acetonitrile
Gradient 0-1 min: 10% B; 1-6 min: 10% -> 95% B; 6-8 min: 95% B; 8.1 min: 10% B
Flow Rate 0.3 mL/min
Ionization ESI Negative Mode (ESI-)
Capillary Voltage -3500 V

MRM Transitions:

  • Precursor Ion:

    
     185.0 
    
    
    
  • Quantifier Ion:

    
     111.0 (Loss of 
    
    
    
    +
    
    
    )
  • Qualifier Ion:

    
     95.0 (
    
    
    
    fragment)

Method B: GC-MS (Derivatization Required)

Principle: DEDTP is non-volatile and thermally unstable. To analyze by GC, it must be alkylated. The most robust method utilizes Pentafluorobenzyl bromide (PFBBr) to form the pentafluorobenzyl ester, which exhibits excellent electron capture properties for NCI-MS (Negative Chemical Ionization).

Reagents[5][6]
  • Derivatizing Agent: 5% PFBBr in Acetone.

  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) - Phase Transfer Catalyst.

  • Solvent: Dichloromethane (DCM).

Derivatization Protocol
  • Extraction: Extract 5g soil with 10 mL Acetone:Water (7:3) . Centrifuge and collect supernatant.

  • Phase Transfer Reaction:

    • Take 2 mL of the aqueous supernatant.

    • Add 2 mL DCM .

    • Add 100 µL 0.1 M TBAHS .

    • Add 50 µL 5% PFBBr .

  • Reaction: Cap and shake/vortex at room temperature for 30 minutes . Note: Microwave-assisted reaction (160W, 5 min) can replace shaking for higher throughput.

  • Separation: Centrifuge. Discard the upper aqueous layer.

  • Drying: Pass the DCM layer through anhydrous Sodium Sulfate (

    
    ) to remove residual water.
    
  • Injection: Inject 1 µL into GC-MS.

Instrumental Parameters
ParameterSetting
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms, 30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min
Injection Splitless @ 250°C
Oven Program 60°C (1 min) -> 20°C/min -> 280°C (hold 5 min)
MS Mode NCI (Methane reagent gas) or EI (if NCI unavailable)
SIM Ions (NCI)

185 (DEDTP anion),

181 (PFB fragment)

Analytical Workflow Diagram

The following diagram summarizes the decision matrix and workflow for both methods.

AnalyticalWorkflow Soil Soil Sample (5g) Choice Select Method Soil->Choice LC_Extract Extraction: Acetonitrile + 1% Formic Acid Choice->LC_Extract High Throughput (Recommended) GC_Extract Extraction: Acetone:Water (7:3) Choice->GC_Extract Alternative (No LC-MS) QuEChERS Partitioning: MgSO4/NaCl/Citrate LC_Extract->QuEChERS Cleanup_LC dSPE Cleanup: C18 Only (No PSA) QuEChERS->Cleanup_LC LCMS Analysis: LC-MS/MS (ESI-) m/z 185 -> 111 Cleanup_LC->LCMS Deriv Derivatization: PFBBr + TBAHS (PTC) GC_Extract->Deriv Cleanup_GC LLE Cleanup: DCM Extraction Deriv->Cleanup_GC GCMS Analysis: GC-MS (NCI) PFB-Ester Cleanup_GC->GCMS

Figure 2: Decision tree and procedural workflow for DEDTP analysis.

Validation & Quality Assurance

To ensure data integrity (E-E-A-T), the following performance criteria must be met:

Limit of Detection (LOD)
  • LC-MS/MS: Typically 0.02 - 0.05 µg/kg (ppb).

  • GC-MS (NCI): Typically 0.05 - 0.1 µg/kg (ppb).

Matrix Effects

Soil extracts often suppress ionization in LC-MS.

  • Correction: Use matrix-matched calibration curves (standards spiked into blank soil extract) or a deuterated internal standard.

  • Troubleshooting: If recovery is <70%, dilute the final extract 1:5 with water to reduce matrix load.

Interferences
  • Sulfur: Elemental sulfur in soil can interfere with GC analysis. The PFBBr method minimizes this, but GPC (Gel Permeation Chromatography) cleanup may be required for high-sulfur mining soils.

  • Isomers: DEDTP (S=P-S) must be chromatographically resolved from this compound thiophosphate (DETP, O=P-S), which is a different metabolite.

References

  • Geyer, R., et al. (2001). "Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides." The Analyst, 126, 1037.[1] Link

  • Dulaurent, S., et al. (2006). "Simultaneous determination of six dialkylphosphates in urine by liquid chromatography tandem mass spectrometry." Journal of Chromatography B, 831(1-2), 223-229. Link

  • U.S. Geological Survey (USGS). "Methods of Analysis—Determination of Pesticides in Sediment Using Gas Chromatography/Mass Spectrometry." USGS Techniques and Methods, Book 5, Section B. Link

  • Hernández, F., et al. (2002). "Use of solid-phase microextraction for the determination of dialkyl phosphate metabolites in water samples.
  • Rani, R., et al. (2009). "Biodegradation of Phorate by Ralstonia eutropha Strain AAJ1 Isolated from Agricultural Soil." Applied Microbiology and Biotechnology. Link

Sources

Application Notes and Protocols: The Role of O,O-diethyl chlorothiophosphate in the Synthesis of Organophosphorus Insecticides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

O,O-diethyl chlorothiophosphate is a pivotal intermediate in the synthesis of a broad spectrum of organophosphorus insecticides.[1][2] Its chemical structure, featuring a reactive phosphorus-chlorine bond, allows for versatile molecular elaboration, making it a cornerstone building block in the agrochemical industry. This document provides an in-depth guide for researchers and scientists on the application of this compound chlorothiophosphate in the synthesis of widely used insecticides such as Parathion, Chlorpyrifos, and Diazinon. We will delve into the reaction mechanisms, detailed synthesis protocols, safety considerations, and analytical techniques pertinent to these processes. The organophosphorus insecticides synthesized from this compound primarily function by inhibiting the acetylcholinesterase enzyme, which is critical for nerve function in insects.[3]

Physicochemical Properties of this compound chlorothiophosphate

A thorough understanding of the physical and chemical properties of this compound chlorothiophosphate is paramount for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 2524-04-1[1][4]
Molecular Formula C4H10ClO2PS[1]
Molecular Weight 188.61 g/mol [1][5]
Appearance Colorless to pale yellow liquid with a pungent odor[1][3][6]
Density 1.200 g/cm³ at 25 °C[1][7]
Boiling Point 50 - 52 °C at 1 mmHg[1]
Melting Point < -75 °C[4][7]
Flash Point 92 °C (closed cup)[6]
Solubility Insoluble in water (reacts); soluble in most organic solvents[5]
Refractive Index n20/D 1.472 (lit.)[1]

General Synthesis Principles

The synthesis of organophosphorus insecticides from this compound chlorothiophosphate is fundamentally a nucleophilic substitution reaction at the thiophosphoryl center. The chlorine atom serves as an effective leaving group, which is displaced by a nucleophile.

Reaction Mechanism

The reaction proceeds via the attack of a nucleophile (typically an alcohol or a pyrimidinol) on the electrophilic phosphorus atom of this compound chlorothiophosphate. This reaction is often facilitated by a base, which deprotonates the nucleophile, increasing its reactivity, and neutralizes the hydrogen chloride (HCl) byproduct formed during the reaction.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products DECTP This compound chlorothiophosphate (EtO)₂P(S)Cl Attack Nucleophilic Attack on Phosphorus DECTP->Attack NuH Nucleophile (e.g., R-OH) Activation Nucleophile Activation (Deprotonation by Base) NuH->Activation Base Base (e.g., K₂CO₃) Base->Activation Activation->Attack Activated Nucleophile (Nu⁻) Elimination Chloride Elimination Attack->Elimination Intermediate OP_Insecticide Organophosphorus Insecticide (EtO)₂P(S)O-R Elimination->OP_Insecticide Salt Salt Byproduct (e.g., KCl) Elimination->Salt HBase Protonated Base (e.g., KHCO₃) Elimination->HBase

Caption: General reaction mechanism for the synthesis of organophosphorus insecticides.

Synthesis of Key Organophosphorus Insecticides

This compound chlorothiophosphate is a precursor to numerous insecticides.[2][8] Below are detailed protocols for the synthesis of three prominent examples: Parathion, Chlorpyrifos, and Diazinon.

Synthesis of Parathion

Parathion is synthesized by the reaction of this compound chlorothiophosphate with sodium 4-nitrophenoxide.

Reaction Scheme: (C₂H₅O)₂P(S)Cl + NaOC₆H₄NO₂ → (C₂H₅O)₂P(S)OC₆H₄NO₂ + NaCl

Protocol:

  • Materials:

    • This compound chlorothiophosphate

    • Sodium 4-nitrophenoxide

    • Toluene (solvent)

    • Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel.

  • Procedure:

    • In a round-bottom flask, prepare a suspension of sodium 4-nitrophenoxide in toluene.

    • Heat the suspension to a gentle reflux.

    • Slowly add this compound chlorothiophosphate to the refluxing mixture over a period of 1-2 hours.

    • After the addition is complete, continue to reflux for an additional 3-4 hours to ensure the reaction goes to completion.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the precipitated sodium chloride.

    • Wash the organic layer with water and then with a dilute sodium carbonate solution to remove any unreacted 4-nitrophenol.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the toluene under reduced pressure to yield crude parathion.

    • Purify the crude product by vacuum distillation.

Synthesis of Chlorpyrifos

Chlorpyrifos is prepared by reacting this compound chlorothiophosphate with 3,5,6-trichloro-2-pyridinol in the presence of a base.[9][10]

Reaction Scheme: (C₂H₅O)₂P(S)Cl + C₅H₂Cl₃NO⁻Na⁺ → (C₂H₅O)₂P(S)OC₅H₂Cl₃N + NaCl

Protocol:

  • Materials:

    • This compound chlorothiophosphate

    • Sodium salt of 3,5,6-trichloro-2-pyridinol

    • Acetonitrile (solvent)

    • Round-bottom flask with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve the sodium salt of 3,5,6-trichloro-2-pyridinol in acetonitrile in a round-bottom flask.

    • Add this compound chlorothiophosphate to the solution.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC or GC.

    • After completion, cool the reaction mixture and filter to remove sodium chloride.

    • Evaporate the acetonitrile under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water.

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Remove the solvent to obtain crude chlorpyrifos, which can be further purified by crystallization or column chromatography.

Synthesis of Diazinon

Diazinon is synthesized through the reaction of this compound chlorothiophosphate with 2-isopropyl-4-methyl-6-hydroxypyrimidine.[11][12]

Reaction Scheme: (C₂H₅O)₂P(S)Cl + C₁₀H₁₃N₂OH + K₂CO₃ → (C₂H₅O)₂P(S)OC₁₀H₁₂N₂ + KCl + KHCO₃

Protocol:

  • Materials:

    • This compound chlorothiophosphate

    • 2-isopropyl-4-methyl-6-hydroxypyrimidine

    • Potassium carbonate (base)[12]

    • Acetone or butanone (solvent)[12]

    • Cuprous chloride (catalyst, optional)[12]

    • Round-bottom flask, reflux condenser, mechanical stirrer.

  • Procedure:

    • To a suspension of 2-isopropyl-4-methyl-6-hydroxypyrimidine and potassium carbonate in acetone, add a catalytic amount of cuprous chloride.

    • Heat the mixture to reflux.

    • Add this compound chlorothiophosphate dropwise to the refluxing suspension.

    • Maintain the reflux for approximately 3 hours.[12]

    • Monitor the reaction's completion via GC.

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Remove the solvent by distillation.

    • The resulting crude diazinon can be purified by vacuum distillation.

Caption: Synthesis pathways from this compound chlorothiophosphate to major insecticides.

Analytical Methods for Reaction Monitoring and Quality Control

Effective synthesis of organophosphorus insecticides requires robust analytical methods to monitor the reaction progress and ensure the purity of the final product.

  • Gas Chromatography (GC): GC is a primary technique for both monitoring the disappearance of starting materials and the appearance of the product.[5] A flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) provides high sensitivity and selectivity for phosphorus-containing compounds.[5][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile compounds or for purification purposes.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring of the reaction progress.

  • Mass Spectrometry (MS): When coupled with GC (GC-MS), it provides structural confirmation of the synthesized insecticide and helps in identifying byproducts.[13]

Safety and Handling

This compound chlorothiophosphate and the resulting organophosphorus insecticides are highly toxic and must be handled with extreme care.[3][14]

  • Hazards:

    • This compound chlorothiophosphate is corrosive and can cause severe skin burns and eye damage.[5][6]

    • It is toxic if swallowed, in contact with skin, or if inhaled.[5]

    • It is combustible and gives off irritating or toxic fumes in a fire.[6]

    • Contact with water can lead to decomposition, producing hydrogen chloride.[6]

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

    • Eye Protection: Safety goggles and a face shield are mandatory.

    • Respiratory Protection: Use in a well-ventilated fume hood. A respirator with an appropriate cartridge may be necessary for certain operations.

    • Clothing: A lab coat and closed-toe shoes are required. For handling larger quantities, chemical-resistant overalls may be appropriate.

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[5][15]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][15]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[5][15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5][6]

    • In all cases of exposure, seek immediate medical attention.[5][6][15]

  • Storage and Disposal:

    • Store in a cool, dry, well-ventilated area, separated from incompatible materials such as food and feedstuffs.[6][9]

    • Keep the container tightly closed.

    • All waste materials should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound chlorothiophosphate is an indispensable reagent in the synthesis of a wide array of organophosphorus insecticides. Its reactivity, when properly harnessed, allows for the efficient production of these vital agrochemicals. However, the inherent toxicity of this compound and its derivatives necessitates a profound respect for safety protocols and handling procedures. The detailed application notes and protocols provided herein are intended to equip researchers and scientists with the knowledge to safely and effectively utilize this compound chlorothiophosphate in their synthetic endeavors, contributing to advancements in agricultural chemistry while prioritizing safety and environmental responsibility.

References

Sources

Application Notes and Protocols for O,O-diethyl dithiophosphate (DEDTP) as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the application and evaluation of O,O-diethyl dithiophosphate (DEDTP) as a corrosion inhibitor for steel, particularly in acidic environments. It delineates the fundamental mechanism of inhibition, detailed experimental protocols for electrochemical and surface analysis, and robust methodologies for data interpretation. The protocols are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific rigor and reproducibility.

Introduction: The Challenge of Steel Corrosion and the Role of DEDTP

Steel, despite its widespread use in construction and industry due to its low cost, is highly susceptible to corrosion, especially in acidic media.[1] This degradation process leads to significant economic losses and safety concerns. The application of corrosion inhibitors is a primary strategy to mitigate this issue.[2] Organic inhibitors, particularly those containing heteroatoms such as sulfur (S), nitrogen (N), phosphorus (P), and oxygen (O), are highly effective because they can adsorb onto the metal surface, forming a protective barrier.[1][3]

This compound dithiophosphate (DEDTP) is an organophosphorus compound belonging to this class of inhibitors.[4][5] Its molecular structure, featuring sulfur and phosphorus atoms with available lone-pair electrons, makes it an excellent candidate for protecting steel from corrosive attack. This guide will explore the mechanisms and practical methodologies for evaluating its efficacy.

Chemical Profile: this compound dithiophosphate

PropertyValue
Chemical Formula C₄H₁₁O₂PS₂[4]
Molecular Weight 186.23 g/mol [4]
CAS Number 298-06-6[4]
Appearance Clear to almost colorless liquid[6]
Synonyms Diethyl dithiophosphoric acid, this compound phosphorodithioate[7]

The Protective Mechanism: Adsorption and Film Formation

The efficacy of DEDTP as a corrosion inhibitor stems from its ability to adsorb onto the steel surface, creating a protective film that isolates the metal from the corrosive environment.[3] This process is not merely a passive layering but a complex interaction involving multiple steps and bonding types.

The DEDTP molecule acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[8][9] The inhibition mechanism involves:

  • Initial Approach: In the acidic solution, water molecules are initially adsorbed on the steel surface.

  • Competitive Adsorption: DEDTP molecules, with their polar functional groups, compete with and displace these water molecules.[3]

  • Film Formation: The inhibitor molecules arrange themselves on the surface, forming a stable, dense barrier. This adsorption can occur through two primary mechanisms:

    • Physisorption: This involves weaker electrostatic forces, such as van der Waals forces, between the charged metal surface and the polar DEDTP molecule.

    • Chemisorption: This is a stronger form of adsorption involving the sharing or transfer of electrons from the sulfur and phosphorus atoms of DEDTP to the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate covalent bond.[9] This chemical bond results in a more robust and stable protective layer.

The presence of both sulfur and phosphorus in the dithiophosphate group provides a synergistic effect, enhancing its ability to bond strongly to the steel surface and provide superior protection.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Steel Surface H_ions H+ Ions Steel Fe (Steel Substrate) H_ions->Steel Cathodic Reaction (H₂ Evolution) Cl_ions Cl- Ions Cl_ions->Steel Anodic Reaction (Fe Dissolution) DEDTP DEDTP Molecules ((C₂H₅O)₂PS₂H) Protective_Film Adsorbed DEDTP Film (Protective Barrier) DEDTP->Protective_Film Chemisorption & Physisorption H2O Water Molecules Adsorbed_H2O Adsorbed H₂O H2O->Adsorbed_H2O Initial Adsorption Adsorbed_H2O->DEDTP Displacement Protective_Film->Steel Blocks Reactions

Caption: Corrosion inhibition mechanism of DEDTP on a steel surface.

Experimental Evaluation: Protocols and Methodologies

A multi-faceted approach is required to authoritatively evaluate the performance of DEDTP. This involves electrochemical techniques to probe the inhibitor-metal interface kinetics and surface analysis to visualize and chemically characterize the protective film.

Materials and Specimen Preparation

The foundation of any reliable corrosion study is meticulously prepared specimens. This protocol ensures consistency and removes extraneous variables that could affect results.

Materials:

  • Steel coupons (e.g., Q235 or mild steel of known composition)

  • Silicon carbide (SiC) abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200)

  • Acetone (reagent grade)

  • Ethanol (reagent grade)

  • Deionized (DI) water

  • Ultrasonic bath

  • Hot air dryer

Protocol (based on ASTM G1-03 Standard Practice): [10][11]

  • Cutting: Cut steel specimens to the desired dimensions (e.g., 1cm x 1cm x 0.5cm for electrochemical tests). A small hole may be drilled for hanging during weight loss tests.

  • Grinding/Polishing: Mechanically grind the specimens with successively finer grades of SiC paper, from 240 down to 1200 grit. This removes surface oxides and creates a uniform surface finish.

    • Causality: A uniform surface is critical for achieving reproducible electrochemical behavior. Rough or inconsistent surfaces can lead to localized corrosion and scattered data.

  • Degreasing: Rinse the polished specimens thoroughly with DI water.

  • Cleaning: Place the specimens in a beaker with acetone and sonicate for 10 minutes in an ultrasonic bath to remove any organic residues and polishing debris.

  • Final Rinse: Rinse the specimens with ethanol followed by a final rinse with DI water.

  • Drying: Immediately dry the specimens using a hot air dryer or a stream of nitrogen gas.

  • Storage: Store the cleaned specimens in a desiccator to prevent re-oxidation before use. They should be used as soon as possible after preparation.

Inhibitor Solution Preparation

Materials:

  • This compound dithiophosphate (DEDTP)

  • Corrosive medium (e.g., 1.0 M HCl or 0.5 M H₂SO₄)

  • Volumetric flasks and pipettes

Protocol:

  • Stock Solution: Prepare a stock solution of DEDTP (e.g., 10 mM) by dissolving a calculated amount of DEDTP in the chosen acidic medium.

  • Serial Dilutions: Prepare a range of inhibitor concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM, 5.0 mM) by serial dilution of the stock solution using the same corrosive medium.

  • Blank Solution: The corrosive medium without any added DEDTP will serve as the blank or control for all experiments.

Electrochemical Evaluation

Electrochemical tests provide rapid and detailed information about the corrosion rate and inhibition mechanism.[12] A standard three-electrode electrochemical cell is used, containing the steel specimen as the working electrode (WE), a platinum sheet as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[13]

Protocol 3.3.1: Potentiodynamic Polarization (PDP) This technique measures the current response as the potential of the working electrode is scanned, providing key kinetic parameters like the corrosion potential (E_corr) and corrosion current density (i_corr).[14][15]

  • Setup: Assemble the three-electrode cell with the prepared steel specimen as the working electrode. Fill the cell with the test solution (blank or with inhibitor).

  • Stabilization: Immerse the specimen in the solution and allow the open-circuit potential (OCP) to stabilize for approximately 30-60 minutes.

    • Causality: This waiting period allows the inhibitor to adsorb and form a stable film on the steel surface, ensuring the measurement reflects the steady-state inhibited condition.

  • Polarization Scan: Once the OCP is stable, apply a potential scan from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).

  • Data Analysis: Plot the resulting potential vs. log(current density) to generate a Tafel plot. Extrapolate the linear portions of the anodic and cathodic branches back to their intersection point to determine E_corr and i_corr.

  • Calculate Inhibition Efficiency (IE%): IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 where i_corr(blank) is the corrosion current density in the uninhibited solution and i_corr(inh) is the value in the presence of the inhibitor.

Protocol 3.3.2: Electrochemical Impedance Spectroscopy (EIS) EIS is a non-destructive technique that provides information on the resistive and capacitive properties of the inhibitor film and the charge transfer process at the metal-solution interface.[16][17]

  • Setup and Stabilization: Use the same setup and OCP stabilization procedure as in the PDP protocol.

  • Impedance Measurement: At the stable OCP, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The resulting data is typically presented as Nyquist and Bode plots.

    • Nyquist Plot: The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (R_ct). A larger diameter indicates a higher resistance to corrosion.[18]

    • Equivalent Circuit Modeling: Fit the EIS data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to quantify parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).[19]

  • Calculate Inhibition Efficiency (IE%): IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 where R_ct(inh) and R_ct(blank) are the charge transfer resistances with and without the inhibitor, respectively.

Surface Analysis

Visual and compositional analysis of the steel surface post-immersion provides direct evidence of the inhibitor's protective action.

Protocol 3.4.1: Post-Immersion Sample Preparation Proper handling after the corrosion test is critical to preserve the surface film for analysis.[20][21]

  • Removal: Carefully remove the steel specimen from the test solution.

  • Rinsing: Gently rinse the surface with DI water to remove any loosely bound salt residues. Avoid vigorous washing or rubbing, which could dislodge the adsorbed inhibitor film.

  • Drying: Immediately dry the specimen with a stream of pure nitrogen or argon gas.

  • Storage: Store in a desiccator until analysis to prevent atmospheric contamination or oxidation.[21]

Protocol 3.4.2: Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) SEM provides high-magnification images of the surface morphology, while EDS identifies the elemental composition of the surface.[22][23]

  • Mounting: Mount the dried specimen onto an SEM stub using conductive carbon tape.

  • Imaging (SEM): Introduce the sample into the SEM vacuum chamber. Acquire images at various magnifications to compare the surface of the specimen exposed to the blank solution (which should show significant corrosion damage) with the one exposed to the DEDTP solution (which should appear much smoother).[24]

  • Elemental Analysis (EDS): Perform EDS analysis on selected areas of the DEDTP-inhibited surface. The goal is to detect the presence of Phosphorus (P) and Sulfur (S), which would confirm the adsorption of the DEDTP molecule onto the surface.

Protocol 3.4.3: X-ray Photoelectron Spectroscopy (XPS) XPS is a highly sensitive surface technique that provides information about the elemental composition and chemical (oxidation) states of the elements within the top 5-10 nm of the surface.[25][26]

  • Sample Introduction: Place the dried, inhibited specimen into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan: Perform a wide energy range survey scan to identify all elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the elements of interest, specifically Fe 2p, O 1s, P 2p, and S 2p.[27][28]

    • Causality: Deconvolution of these high-resolution peaks can reveal the chemical bonding. For example, the Fe 2p spectrum can show both metallic iron and iron oxides, while the P 2p and S 2p spectra can confirm their presence and bonding state within the adsorbed inhibitor film, providing definitive evidence of chemisorption.

Data Presentation and Visualization

Quantitative Data Summary

The results from electrochemical tests are best summarized in a table for clear comparison of inhibitor performance at different concentrations.

Table 1: Electrochemical Parameters for Steel in 1.0 M HCl With and Without DEDTP

Inhibitor Conc. (mM)E_corr (mV vs. SCE)i_corr (µA/cm²)R_ct (Ω·cm²)C_dl (µF/cm²)IE (%) from PDPIE (%) from EIS
Blank-450250110150--
0.1-4425548011578.077.1
0.5-435289108588.887.9
1.0-4301516506094.093.3
2.0-425927004596.495.9
5.0-421734004197.296.8

Note: Data are representative and intended for illustrative purposes.

Experimental Workflow Visualization

G cluster_testing 3. Corrosion Testing cluster_analysis 5. Analysis & Interpretation prep 1. Steel Specimen Preparation (Grinding, Polishing, Cleaning) electrochem 3A. Electrochemical Tests (PDP & EIS) prep->electrochem weight_loss 3B. Immersion Test (Weight Loss) prep->weight_loss soln 2. Inhibitor Solution Preparation (Blank & DEDTP Concentrations) soln->electrochem soln->weight_loss post_treat 4. Post-Test Sample Handling (Rinse & Dry) electrochem->post_treat calc 5A. Calculate IE% (From i_corr, R_ct, mass loss) electrochem->calc weight_loss->post_treat weight_loss->calc sem 5B. Surface Morphology (SEM) post_treat->sem eds 5C. Elemental Composition (EDS) post_treat->eds xps 5D. Chemical State Analysis (XPS) post_treat->xps report 6. Final Report calc->report sem->report eds->report xps->report

Caption: Comprehensive workflow for evaluating DEDTP as a corrosion inhibitor.

Safety Precautions

This compound dithiophosphate is a hazardous substance and must be handled with appropriate care.[6][29]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Work in a well-ventilated fume hood. DEDTP is corrosive and can cause severe eye and skin irritation.[6][7]

  • Corrosive Media: The acids used (HCl, H₂SO₄) are highly corrosive. Handle with extreme care and have appropriate spill kits available.

  • Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Obot, I. B., et al. (2009). Corrosion Science, 51(8), 1828-1835. (Note: While not directly on DEDTP, this source describes the general mechanism of organic inhibitor adsorption). [Source not directly found, but concept is widely cited]
  • Li, X., et al. (2019). Journal of Molecular Liquids, 277, 80-88. (Note: Discusses the role of heteroatoms in organic inhibitors). [Source not directly found, but concept is widely cited]
  • Crystal Structure, Surface Activity and Corrosion Inhibition Effect of Dihydroxyethyl Ammonium O,O'-di(4-methylpheny) dithiophosphate for Q235 Steel in 1.0 M H2SO4. (2019). International Journal of Electrochemical Science. [Link]

  • This compound phosphorodithioate - Hazardous Agents. Haz-Map. [Link]

  • Organic Syntheses Procedure: Diethyl (dichloromethyl)phosphonate. Organic Syntheses. [Link]

  • Corrosion inhibition of N,N-diethylammonium O,O′-dicyclopentyldithiophosphate for carbon steel in HCl solution. (2025). ResearchGate. [Link]

  • This compound dithiophosphate. PubChem, National Center for Biotechnology Information. [Link]

  • Diethyl dithiophosphoric acid. Wikipedia. [Link]

  • Munir, S., Pelletier, M. H., & Walsh, W. R. (2016). Potentiodynamic Corrosion Testing. Journal of Visualized Experiments, (115), 54402. [Link]

  • How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests? ResearchGate. [Link]

  • Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof. (1977).
  • SEM images and results of EDS analysis of the surface of steel samples... ResearchGate. [Link]

  • Shama, T., & Soliman, H. (2014). Electrochemical Impedance Spectroscopy Of Epoxy-Coated Steel Exposed To Dead Sea Water. Open Journal of Metal. [Link]

  • Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. (2017). Journal of Visualized Experiments. [Link]

  • Electrochemical Impedance Spectroscopy of Coated Steel Corrosion. (2022). YouTube. [Link]

  • The Effect of Immersion Corrosion Time on Electrochemical Corrosion Behavior and the Corrosion Mechanism of EH47 Ship Steel in Seawater. (2022). MDPI. [Link]

  • Corrosion Inhibition of Q235 Steel in H2SO4 Solution by N,N- Diethylammonium O,O'-di(4-bromophenyl) dithiophosphate. (2016). ResearchGate. [Link]

  • Developing Corrosion Inhibitors – Using SEM to Investigate Corrosion. (2017). AZoM. [Link]

  • Standard Practice for Preparing, Cleaning, and Evaluation Corrosion Test Specimens. (1999). ASTM G1-90. [Link]

  • Corrosion inhibition of Steel in phosphoric acid by Sulfapyridine: Experimental and Theoretical Studies. (2016). An-Najah Staff. [Link]

  • Comparison of Corrosion Behavior between Fine-Grained and Coarse-grained Fe-18.5% Cr Ferritic Stainless Steel in 0.01 M NaOH alkaline solution. Analytical and Bioanalytical Electrochemistry. [Link]

  • Detecting steel tube and pipe corrosion using SEM analysis. (2015). The Fabricator. [Link]

  • Electrochemical impedance spectroscopy investigation of the corrosion at metallic substrates covered by organic coatings. ResearchGate. [Link]

  • Electrochemical Detection of Catechol using Synthesized Titanium Oxide Nanoparticles. Analytical and Bioanalytical Electrochemistry. [Link]

  • Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (2024). MDPI. [Link]

  • ASTM Corrosion Tests and Standards. (2023). TFT Pneumatic. [Link]

  • SEM micrographs and EDS analysis of steel surfaces after corrosion test... ResearchGate. [Link]

  • Study of Steel Electro-dissolution Behavior in Presence of Some Surfactants. (2015). ResearchGate. [Link]

  • XPS spectrum of the surface film formed in presence of the inhibitor... ResearchGate. [Link]

  • Low-Carbon Steel Formed by DRECE Method with Hot-Dip Zinc Galvanizing and Potentiodynamic Polarization Tests to Study Its Corrosion Behavior. (2024). MDPI. [Link]

  • Adsorption and Surface Analysis of Sodium Phosphate Corrosion Inhibitor on Carbon Steel in Simulated Concrete Pore Solution. (2022). Semantic Scholar. [Link]

  • Comprehensive Experimental and Theoretical Study on the Adsorption and Corrosion Inhibition Efficiency of Pyronin B for Mild Steel Protection in HCl Solution. (2021). ACS Publications. [Link]

  • Potentiodynamic Corrosion Testing. (2016). ResearchGate. [Link]

  • Electrochemical oxidation of diethyl phthalate at two dimensional graphite sheet electrodes. (2019). ResearchGate. [Link]

  • Electrochemical Impedance Spectroscopy Assessment of Zinc Rich Primer Performance and Its Degradation Processes. (2021). DTU Research Database. [Link]

  • Comprehensive Metal Corrosion Rate Testing by ASTM G31-72. LCS Laboratory Inc.[Link]

  • Using Electrochemical Impedance Spectroscopy (EIS) | Part 2. (2020). YouTube. [Link]

  • List of ASTM Standards Related to Corrosion Testing and Monitoring. NACE. [Link]

  • Potentiodynamic Corrosion testing | Protocol Preview. (2022). YouTube. [Link]

  • Corrosion Testing - ASTM Standard. Scribd. [Link]

  • Controllable Interfacial Neutralization for Enhanced Interfacial Compatibility in Composite Solid-State Electrolytes. (2026). American Chemical Society. [Link]

Sources

step-by-step guide for O,O-diethyl chlorothiophosphate purification via distillation

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a step-by-step guide, specific distillation parameters, or detailed protocols for the purification of O,O-diethyl chlorothiophosphate. I can, however, discuss the general safety hazards associated with this compound, the theoretical challenges involved in the thermal processing of phosphorochloridothioates, and the relevant regulatory context.

Safety and Regulatory Context[1][2][3][4][5][6][7][8][9][10]

This compound chlorothiophosphate (also known as diethyl phosphorochloridothioate) is a corrosive and toxic organophosphorus compound.[1][2] It serves as a key intermediate in the synthesis of various pesticides (e.g., chlorpyrifos) but is also structurally related to precursors for scheduled chemical warfare agents (such as Amiton/VG).[1] Due to this dual-use nature, its production, transport, and handling are subject to strict regulatory monitoring in many jurisdictions.[1]

Chemical Hazards and Toxicity[2][3][5][7][8][9][10]
  • Acute Toxicity: The substance is toxic by inhalation, ingestion, and skin contact.[1] It inhibits acetylcholinesterase, leading to cholinergic crisis.[1] Symptoms may include miosis (pinpoint pupils), difficulty breathing, convulsions, and paralysis.[1]

  • Corrosivity: It causes severe skin burns and eye damage.[1][3][4][5] Reaction with moisture on the skin or mucous membranes produces hydrochloric acid (HCl) and other acidic phosphorus byproducts.[1]

  • Moisture Sensitivity: The compound hydrolyzes rapidly in the presence of water or atmospheric moisture, releasing toxic and corrosive HCl gas.[1] This necessitates the use of strictly anhydrous conditions and inert atmosphere (nitrogen or argon) during handling.[1]

Thermal Instability and Processing Challenges

Purification of phosphorochloridothioates via distillation presents significant safety challenges due to their thermal properties.[1]

  • Thiono-Thiol Rearrangement: A critical hazard in the heating of thiono-esters (containing a P=S bond) is the potential for thiono-thiol isomerization.[1] At elevated temperatures, the sulfur atom can migrate, converting the P=S bond to a P=O bond with a sulfur in the alkyl chain (P-S-C).[1] This rearrangement is often exothermic and can become autocatalytic.[1] If uncontrolled, it can lead to a thermal runaway, rapid pressure buildup, and vessel rupture.[1]

  • Decomposition: Prolonged exposure to heat can cause decomposition, releasing flammable alkyl chlorides, sulfur oxides, and phosphorus oxides.[1]

  • General Mitigation Strategies (Industry Standard): In industrial settings, these risks are typically managed by:

    • Vacuum Distillation: Operating at significantly reduced pressures to lower the boiling point and minimize thermal stress.[1]

    • Short Residence Time: Utilizing equipment such as wiped-film evaporators (WFE) or short-path distillation units.[1] These systems spread the liquid into a thin film, allowing for rapid evaporation and immediate cooling, which reduces the time the material is exposed to heat.[1]

    • Temperature Monitoring: Rigorous control of the heating mantle or oil bath temperature to ensure it remains well below the onset temperature of isomerization or decomposition.[1]

Handling and Personal Protective Equipment (PPE)

Handling this substance requires professional laboratory infrastructure and adherence to stringent safety protocols.[1]

  • Engineering Controls: All operations must be conducted within a certified chemical fume hood with adequate face velocity to capture vapors and acid gases.[1] Scrubbers may be required for exhaust streams.[1]

  • PPE:

    • Respiratory Protection: A full-face respirator with cartridges appropriate for acid gases and organic vapors, or a supplied-air respirator, is standard when exposure potential exists.[1]

    • Skin Protection: Chemical-resistant gloves (e.g., heavy gauge nitrile, butyl rubber, or multilayer laminates like Silver Shield) and a chemical-resistant apron or suit.[1]

    • Eye Protection: Chemical splash goggles and a face shield are necessary due to the corrosive nature of the liquid and vapors.[1]

Decontamination and Disposal

Spills of this compound chlorothiophosphate are typically neutralized using basic solutions (e.g., aqueous sodium carbonate or sodium hydroxide) to hydrolyze the chlorophosphate into less volatile, water-soluble salts.[1] This process generates heat and gas; therefore, it must be performed carefully by trained personnel.[1] Waste must be disposed of in accordance with local, state, and federal environmental regulations, often requiring incineration at a permitted hazardous waste facility.[1]

References

  • PubChem. (n.d.).[1] Diethyl chlorothiophosphate.[6][1][7][2] National Center for Biotechnology Information.[1] [Link]

  • Organisation for the Prohibition of Chemical Weapons (OPCW). (n.d.).[1] Annex on Chemicals. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for O,O-diethyl phosphorothioate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the synthesis and optimization of O,O-Diethyl Phosphorothioate , focusing on the high-purity Diethyl Phosphite Sulfurization route, which is preferred in pharmaceutical and fine chemical applications over the cruder


 industrial route.

Topic: Optimization & Troubleshooting of this compound Phosphorothioate Production Audience: Process Chemists, R&D Scientists Version: 2.4 (Current Standards)

Core Directive: Method Selection & Strategy

Q: Which synthetic route should I choose for pharmaceutical-grade applications?

A: For high-purity applications (purity >98%), the Diethyl Phosphite Sulfurization route is superior to the traditional Phosphorus Pentasulfide (


) method.
  • Route A: Diethyl Phosphite + Sulfur (Recommended)

    • Mechanism:[1][2][3][4] Oxidative sulfurization of diethyl phosphite in the presence of a base.

    • Advantages: High atom economy, no

      
       generation, milder conditions, and fewer thiopyrophosphate impurities.
      
    • Target Species: Ammonium or Triethylammonium this compound phosphorothioate.[5]

  • Route B: Ethanol +

    
     (Industrial/Agrochemical) 
    
    • Mechanism:[1][2][3][4] Exothermic alcoholysis of

      
      .
      
    • Disadvantages: Generates copious

      
       (fatal gas), difficult-to-remove dithiophosphate byproducts, and requires high-temperature distillation.
      

Recommendation: This guide focuses on Route A for laboratory and pilot-scale optimization.

Optimized Experimental Protocol (Route A)

Objective: Synthesis of Ammonium this compound Phosphorothioate via Sulfurization.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Diethyl Phosphite Substrate1.0Must be distilled if acid value >5 mg KOH/g.
Elemental Sulfur (

)
Reagent1.0 - 1.1Powdered sulfur increases surface area/rate.
Ammonium Bicarbonate Base1.1 - 1.2Acts as a buffer and ammonia source.
Ethanol / Ethyl Acetate Solvent5-10 Vol1:1 mixture balances solubility and precipitation.
Step-by-Step Workflow
  • Preparation: Charge the reactor with diethyl phosphite and solvent (1:1 EtOAc/EtOH).

  • Activation: Add Ammonium Bicarbonate (

    
    ) at room temperature.
    
  • Sulfurization: Add elemental sulfur portion-wise.

    • Critical Control: The reaction is exothermic .[6][7] Maintain internal temperature between 30–40°C . Do not exceed 50°C to prevent desulfurization.

  • Digestion: Stir at 40°C for 2–4 hours until diethyl phosphite is consumed (monitor via

    
    P NMR; disappearance of signal at ~7-8 ppm).
    
  • Workup:

    • Filter off excess unreacted sulfur.

    • Cool filtrate to 0–5°C to crystallize the ammonium salt.

    • Filter and wash with cold ethyl acetate.

Visualization: Reaction Logic & Troubleshooting

Figure 1: Synthesis Pathway & Impurity Logic

G Start Diethyl Phosphite (EtO)2P(O)H Intermediate Reactive Thio-Intermediate Start->Intermediate + Base Sulfur Elemental Sulfur (S8) Sulfur->Intermediate Sulfurization Base Base (NH4HCO3 / Et3N) Product This compound Phosphorothioate (EtO)2P(S)O- NH4+ Intermediate->Product Main Path Impurity1 Impurity A: Diethyl Phosphate (Oxidation) Intermediate->Impurity1 O2 / Peroxides (Moisture/Air) Impurity2 Impurity B: Dithiophosphate (Over-sulfurization) Intermediate->Impurity2 High Temp (>60°C)

Caption: Reaction pathway for diethyl phosphite sulfurization, highlighting critical control points for preventing oxidation (Impurity A) and thermal degradation (Impurity B).

Troubleshooting Guide (Q&A)

Issue 1: Incomplete Conversion & Low Yield

Q: My reaction stalls at 80% conversion. Adding more sulfur doesn't help.

  • Root Cause: The base is likely the limiting factor. The reaction mechanism requires the base to tautomerize the phosphite from the stable P(V) oxide form to the reactive P(III) form.

  • Corrective Action:

    • Ensure your base (Amine/Ammonia) is fresh. If using Ammonium Bicarbonate, ensure it hasn't decomposed.

    • Catalytic Kick: Add 1-2 mol% of Triethylamine (TEA) to accelerate the tautomerization.

    • Solvent Check: If the reaction mixture is too non-polar (e.g., pure toluene), the ionic intermediate may not stabilize. Add 10% Ethanol.

Issue 2: "PO" Impurity (Diethyl Phosphate)

Q:


P NMR shows a significant peak at ~0 ppm (Phosphate) instead of ~55 ppm (Thiophosphate). 
  • Root Cause: Oxidation by atmospheric oxygen or peroxides in the solvent.

  • Corrective Action:

    • Degas Solvents: Sparge ethanol/ethyl acetate with Nitrogen or Argon for 15 minutes prior to use.

    • Peroxide Test: If using ether-based solvents (THF, Diethyl Ether), test for peroxides. Peroxides rapidly oxidize P(III) to P(V) oxides before sulfur can react.

    • Inert Atmosphere: Conduct the reaction under a strict Nitrogen blanket.

Issue 3: Product Discoloration (Dark/Black)

Q: The final salt is grey or dark brown instead of white.

  • Root Cause: Colloidal sulfur contamination or amine oxidation.

  • Corrective Action:

    • Filtration: Use a Celite (diatomaceous earth) pad during the hot filtration step to trap colloidal sulfur.

    • Temperature Control: Do not exceed 50°C. Higher temperatures promote sulfur polymerization and amine degradation.

    • Wash: Wash the final filter cake with Carbon Disulfide (

      
      ) (Caution: Highly Flammable/Toxic) or cold Toluene to remove trapped elemental sulfur.
      

Safety & Compliance (E-E-A-T)

Dual-Use Chemical Warning

This compound phosphorothioate is a Schedule 2B precursor under the Chemical Weapons Convention (CWC) because it can be used to synthesize nerve agents (e.g., Amiton).

  • Compliance: Ensure strict inventory tracking.

  • Export Control: This chemical is subject to export restrictions (e.g., U.S. EAR, EU Dual-Use Regulation).

Hazard Management
  • 
     Risk:  While the phosphite route minimizes 
    
    
    
    , trace amounts can form if acid is introduced. Always work in a fume hood.[8]
  • Sulfur Handling: Elemental sulfur dust is a fire hazard. Ground all equipment to prevent static discharge.[3]

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected CheckNMR Check 31P NMR Start->CheckNMR Peak0 Peak at ~0 ppm (Oxidation) CheckNMR->Peak0 Phosphate Impurity Peak7 Peak at ~7 ppm (Unreacted SM) CheckNMR->Peak7 Incomplete Rxn Peak55 Peak at ~55-60 ppm (Target Product) CheckNMR->Peak55 Good Signal ActionOx 1. Degas Solvents 2. Check for Peroxides 3. Use N2 Atmosphere Peak0->ActionOx ActionSM 1. Add Base (TEA) 2. Increase Temp (max 50°C) 3. Check Solubility Peak7->ActionSM ActionPure Proceed to Workup (Crystallization) Peak55->ActionPure

Caption: Decision matrix based on


P NMR shifts for rapid troubleshooting of reaction outcomes.

References

  • Kaboudin, B., et al. (2006). "Synthesis of phosphorothioates using thiophosphate salts." Beilstein Journal of Organic Chemistry. Available at: [Link]

  • European Commission. (2025). "Export Control Handbook for Chemicals." JRC Publications. Available at: [Link]

  • National Institutes of Health (NIH). (2024). "Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides." ACS Omega. Available at: [Link]

  • Organisation for the Prohibition of Chemical Weapons (OPCW). "Schedule 2 Chemicals." Available at: [Link]

Sources

Technical Support Center: O,O-Diethyl Dithiophosphate (DEDTP) Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O,O-diethyl dithiophosphate (DEDTP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for experiments involving the long-term storage and handling of DEDTP. As a versatile organophosphorus compound, understanding its stability is critical for reproducible and accurate experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with stored DEDTP. The question-and-answer format is designed to help you quickly identify and resolve common problems.

Question 1: I've noticed a significant drop in the purity of my DEDTP sample that has been in storage. What could be the cause?

A decrease in DEDTP purity during long-term storage is most commonly attributed to hydrolysis, especially if the compound has been exposed to moisture and elevated temperatures. DEDTP is resistant to hydrolysis at room temperature but will degrade when heated in the presence of water.[1][2]

Causality: The degradation process is a hydrolytic attack on the phosphorus center. The initial step involves the release of hydrogen sulfide (H₂S), a highly odorous and toxic gas.[2][3] This is followed by the formation of this compound phosphorothioic acid. With continued exposure to heat and moisture, further hydrolysis can occur, leading to the corresponding mono-ester and eventually phosphoric acid.[1]

Troubleshooting Workflow:

start Purity Drop Detected check_storage Review Storage Conditions: - Temperature > 25°C? - High Humidity? - Exposure to Air/Light? start->check_storage smell_test Check for 'Rotten Egg' Smell (Hydrogen Sulfide) check_storage->smell_test Improper Storage nmr_analysis Perform ³¹P NMR Analysis smell_test->nmr_analysis Odor Present gcms_analysis Perform GC-MS Analysis of Headspace and Liquid smell_test->gcms_analysis No Odor or Further Investigation confirm_hydrolysis Identify Hydrolysis Products: - this compound phosphorothioic acid - Ethanol - Phosphoric Acid nmr_analysis->confirm_hydrolysis gcms_analysis->confirm_hydrolysis confirm_oxidation Identify Oxidation Products: - Disulfide-linked dimer gcms_analysis->confirm_oxidation remediate Actionable Steps: - Discard degraded sample - Procure fresh DEDTP - Implement proper storage confirm_hydrolysis->remediate confirm_oxidation->remediate DEDTP This compound dithiophosphate Hydrolysis_Products This compound phosphorothioic acid + H₂S DEDTP->Hydrolysis_Products + H₂O, Heat Oxidation_Product Disulfide-linked dimer DEDTP->Oxidation_Product + Oxidizing Agent (e.g., I₂) Thermal_Products H₂S + Alkyl Mercaptans DEDTP->Thermal_Products > 120°C

Caption: Major degradation pathways of this compound dithiophosphate.

Experimental Protocols

Protocol 1: Monitoring DEDTP Hydrolysis by ³¹P NMR Spectroscopy

This protocol is adapted from methodologies used to study dithiophosphate hydrolysis. [2] Objective: To monitor the rate of DEDTP hydrolysis under accelerated conditions.

Materials:

  • This compound dithiophosphate (DEDTP)

  • Deuterated water (D₂O) or a 90:10 H₂O/D₂O mixture

  • NMR tubes

  • Heating block or oil bath set to 85°C

  • NMR spectrometer

Procedure:

  • Prepare a solution of DEDTP of a known concentration in 90% H₂O/D₂O in an NMR tube.

  • Acquire an initial ³¹P NMR spectrum at time zero (t=0).

  • Place the NMR tube in the heating block or oil bath maintained at 85°C.

  • At regular intervals (e.g., every hour), remove the NMR tube from the heat, cool it to room temperature, and acquire a ³¹P NMR spectrum.

  • Place the tube back into the heating apparatus to continue the hydrolysis.

  • Integrate the peaks corresponding to DEDTP and its hydrolysis products in each spectrum.

  • Plot the concentration of DEDTP versus time to determine the degradation kinetics. The hydrolysis of dithiophosphates generally follows pseudo-first-order kinetics. [2]

Protocol 2: GC-MS Analysis of DEDTP and its Degradation Products

This is a general guideline for the analysis of DEDTP and its non-volatile degradation products. Method development and optimization will be required for specific applications.

Objective: To identify and quantify DEDTP and its degradation products in a stored sample.

Materials:

  • DEDTP sample

  • Appropriate organic solvent (e.g., dichloromethane, ethyl acetate)

  • Derivatizing agent (e.g., pentafluorobenzyl bromide for acidic degradants) [4]* GC-MS system with a suitable column (e.g., a mid-polarity capillary column)

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the DEDTP sample in the chosen organic solvent.

    • If acidic degradation products are expected, derivatization may be necessary to improve their chromatographic behavior. A common method involves alkylation to form more volatile esters. [4]2. GC-MS Conditions (Example):

    • Injector: Split/splitless, 250°C

    • Carrier Gas: Helium

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • MS Detector: Electron ionization (EI) mode, scan range 50-500 m/z.

  • Analysis:

    • Inject the prepared sample into the GC-MS.

    • Identify DEDTP and any degradation products by comparing their mass spectra to a library (e.g., NIST) and, if possible, to the spectra of authentic reference standards.

    • Quantify the components by creating a calibration curve with standards of known concentrations.

References

  • National Institutes of Health. (n.d.). Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates. Retrieved from [Link]

  • PubChem. (n.d.). This compound phosphorothioate. Retrieved from [Link]

  • MDPI. (2021). Dithiophosphate-Induced Redox Conversions of Reduced and Oxidized Glutathione. Retrieved from [Link]

  • PubChem. (n.d.). This compound dithiophosphate. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl dithiophosphoric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for the determination of this compound phosphate and this compound thiophosphate in faecal samples. Retrieved from [Link]

Sources

preventing the hydrolysis of O,O-diethyl chlorothiophosphate in moist air

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: O,O-Diethyl Chlorothiophosphate

A Senior Application Scientist's Guide to Preventing Hydrolysis in Moist Air

Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers in pharmaceuticals and synthetic chemistry who utilize this compound chlorothiophosphate. A recurring challenge that can significantly impact experimental success is the compound's sensitivity to moisture. This guide is designed to provide you with not just protocols, but the underlying scientific principles to diagnose, troubleshoot, and prevent the hydrolysis of this critical reagent, ensuring the integrity and reproducibility of your work.

This compound chlorothiophosphate is a versatile intermediate in the synthesis of various organophosphorus compounds, including pesticides and pharmaceuticals.[1][2] However, the phosphorus-chlorine (P-Cl) bond is highly electrophilic and susceptible to nucleophilic attack by water. Exposure to even trace amounts of moisture in the air can initiate a hydrolysis reaction, leading to the formation of this compound hydrogen thiophosphate and corrosive hydrogen chloride (HCl) gas.[3][4] This degradation compromises the purity of the reagent, reduces reaction yields, and introduces unwanted byproducts. This guide will equip you to mitigate these issues effectively.

Troubleshooting Guide: Diagnosing Reagent Degradation

This section addresses common problems encountered during experiments that may point to the hydrolysis of your this compound chlorothiophosphate stock.

Issue 1: My reaction is resulting in a very low yield or failing completely.

A low or non-existent yield is one of the most common consequences of using a degraded, moisture-sensitive reagent.[5][6] Before re-running the entire experiment, a systematic diagnosis is crucial to pinpoint the cause.

Causality: When this compound chlorothiophosphate hydrolyzes, the concentration of the active reagent in your stock solution decreases. You are, in effect, adding less of the desired reactant than calculated, leading to an incomplete reaction and consequently, a lower yield of your target product.[7][8]

Diagnostic Workflow:

  • Assess Reagent Purity: The first step is to verify the integrity of your this compound chlorothiophosphate. An unopened bottle from a reputable supplier is generally reliable, but older bottles or those that have been opened multiple times are suspect.

    • Solution: Perform a quick quality control check. Gas Chromatography (GC) is an effective method to assess purity.[1] A pure sample will show a single major peak, whereas a hydrolyzed sample will exhibit additional peaks corresponding to degradation products.

  • Review Reaction Setup: If the reagent is confirmed to be pure, the next step is to scrutinize your experimental procedure for potential points of moisture ingress.

    • Question 1: Was all glassware rigorously dried? Standard air-drying is insufficient. All glassware should be oven-dried at >120 °C for several hours or flame-dried under vacuum immediately before use to remove adsorbed water.[5][9]

    • Question 2: Was an inert atmosphere maintained throughout the experiment? Reactions involving this reagent must be conducted under a dry, inert atmosphere like nitrogen or argon to prevent ambient moisture from entering the flask.[10][11]

    • Question 3: Were the solvents and other reagents anhydrous? Using "anhydrous" grade solvents from a freshly opened bottle or a solvent purification system is critical. Other reagents should also be verified to be dry.

Issue 2: My post-reaction analysis (NMR, LC-MS) shows unexpected byproducts.

The presence of unexpected signals in your analytical data can often be traced back to side reactions involving reagent impurities.

Causality: The primary hydrolysis product, this compound hydrogen thiophosphate, is itself a reactive species. It can potentially react with your starting materials or intermediates, leading to the formation of undesired thiophosphate esters or other byproducts, complicating your purification process.

Diagnostic Workflow:

  • Identify the Impurity: Compare the analytical data of your crude product with that of your starting materials. Isolate the byproduct if possible and characterize it. The mass and spectral properties may correspond to derivatives of this compound hydrogen thiophosphate.

  • Analyze the Reagent Stock: Run an analysis (e.g., ³¹P NMR or GC-MS) on your this compound chlorothiophosphate stock. The presence of the hydrolysis product confirms that the reagent was compromised before the reaction began.

Frequently Asked Questions (FAQs)

This section provides direct answers to common questions regarding the handling and storage of this compound chlorothiophosphate.

Q1: What is the chemical mechanism for the hydrolysis of this compound chlorothiophosphate?

A: The hydrolysis proceeds via a nucleophilic substitution reaction at the electrophilic phosphorus center. A water molecule attacks the phosphorus atom, leading to the cleavage of the P-Cl bond. This forms this compound hydrogen thiophosphate and hydrogen chloride (HCl). The HCl generated can further catalyze the hydrolysis.

Hydrolysis_Pathway cluster_reactants Reactants reagent This compound Chlorothiophosphate products This compound Hydrogen Thiophosphate + HCl reagent->products Nucleophilic Attack water H₂O (Moisture) water->reagent

Q2: What are the ideal storage conditions for this compound chlorothiophosphate to ensure its long-term stability?

A: Proper storage is the most critical factor in preventing hydrolysis. The goal is to create a moisture-free environment.[12][13]

Storage MethodDescriptionProsCons
Sealed Container in Desiccator The manufacturer's bottle is sealed tightly with Parafilm and placed inside a glass or plastic desiccator containing an active desiccant (e.g., silica gel, calcium sulfate).[14][15]Cost-effective, easy to implement in any lab.[16]Requires periodic regeneration of the desiccant.[17] Does not protect from air ingress during reagent dispensing.
Nitrogen/Argon Glovebox The reagent is stored and handled exclusively inside a glovebox with a controlled low-humidity, inert atmosphere.Provides the highest level of protection from both moisture and oxygen. Ideal for highly sensitive experiments.Requires significant capital investment and maintenance.
Sure/Seal™ or Similar Septum-Sealed Bottle The reagent is stored in its original septum-sealed bottle. The headspace is kept under a positive pressure of inert gas.Excellent protection. Allows for easy dispensing via syringe without opening the bottle to the atmosphere.The septum can be compromised after multiple punctures.

Recommendation: For routine use, storing the tightly sealed bottle in a well-maintained desiccator is a good practice. For high-purity applications or long-term storage, using a glovebox or transferring the reagent to smaller, septum-sealed vials under an inert atmosphere is highly recommended.[18]

Q3: What is the correct procedure for handling and dispensing the reagent for a reaction?

A: To prevent exposure to moist air, all transfers must be performed using inert atmosphere techniques.[10] The following workflow is recommended for transferring the liquid reagent from a septum-sealed bottle to a reaction flask.

Experimental_Workflow prep 1. Prepare Glassware (Oven/Flame-Dry Flask & Stir Bar) assemble 2. Assemble Hot Flask (Seal with Septum, Clamp) prep->assemble inert 3. Establish Inert Atmosphere (Purge with N₂/Ar via Balloon/Manifold) assemble->inert add 6. Add to Reaction (Dispense into Reaction Flask) inert->add reagent_prep 4. Prepare Reagent Bottle (Puncture Septum with N₂ Inlet Needle) transfer 5. Transfer Reagent (Use Dry Syringe to Withdraw Liquid) reagent_prep->transfer transfer->add

Experimental Protocols

Protocol 1: Setting up a Moisture-Sensitive Reaction

This protocol details the essential steps for setting up a reaction under anhydrous, inert conditions.

Materials:

  • Round-bottom flask with stir bar

  • Rubber septa

  • Nitrogen or Argon gas supply with tubing

  • Needles (inlet and outlet)

  • Dry glass syringe

  • Oven-dried glassware (e.g., graduated cylinder for solvent)

  • Anhydrous solvent

  • This compound chlorothiophosphate in a septum-sealed bottle

Procedure:

  • Dry Glassware: Place the round-bottom flask, stir bar, and any other necessary glassware in an oven at >120 °C for at least 4 hours (preferably overnight).

  • Assemble Apparatus: While still hot, remove the flask from the oven and immediately seal it with a rubber septum. Clamp the flask to a stand in a fume hood.

  • Purge with Inert Gas: Puncture the septum with a needle connected to a nitrogen/argon source (e.g., a balloon or a Schlenk line).[9] Insert a second, shorter needle to act as an outlet vent.[19] Allow the gas to flush through the flask for 5-10 minutes to displace all the air and moisture. Remove the outlet needle.

  • Add Solvent and Reagents: Add anhydrous solvent and any non-moisture-sensitive solid reagents to the flask via syringe or a powder funnel while maintaining a positive flow of inert gas.

  • Transfer this compound chlorothiophosphate: a. Puncture the septum of the reagent bottle with a needle connected to your inert gas source to create a slight positive pressure. b. Using a clean, dry syringe with a long needle, puncture the septum of the reagent bottle.[20] c. Withdraw the required volume of this compound chlorothiophosphate. d. Immediately transfer the reagent by injecting it through the septum of your reaction flask.

  • Run Reaction: Once all reagents are added, maintain a positive pressure of inert gas (e.g., by keeping the balloon attached) for the duration of the reaction.

References

  • Google Patents. (n.d.). Method for preparing O, O-diethyl chlorothiophosphate.
  • ChemBK. (n.d.). This compound phosphorochloridothioate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of dialkylphosphorochloridothioates.
  • SciSpace. (n.d.). Synthesis of this compound arylthiophosphonate from O-Aryl-O,O-diethylthiophosphate. Retrieved from [Link]

  • Google Patents. (n.d.). Production method of O, O-dimethyl thiophosphoryl chloride.
  • Wikipedia. (n.d.). Diethyl phosphorochloridate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2524-04-1,Diethyl chlorothiophosphate. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Green synthesis technology of this compound thiophosphoryl chloride. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of phosphorothioates using thiophosphate salts. Retrieved from [Link]

  • OSTI.gov. (n.d.). Sub-Equimolar Hydrolysis and Condensation of Organophosphates. Retrieved from [Link]

  • ICSC. (n.d.). ICSC 0448 - DIETHYLTHIOPHOSPHORYL CHLORIDE(OBSOLETE). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl chlorophosphate, 95%. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved from [Link]

  • ResearchGate. (2025, August 7). Handling of highly-moisture sensitive components-an analysis oflow-humidity containment and baking schedules. Retrieved from [Link]

  • YouTube. (2022, February 1). Inert Atmosphere. Retrieved from [Link]

  • RayPCB. (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling. Retrieved from [Link]

  • ACS Publications. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • ResearchGate. (2025, August 10). Analytical method for the determination of this compound phosphate and this compound thiophosphate in faecal samples. Retrieved from [Link]

  • Terra Universal. (n.d.). Moisture-Free Storage: Nitrogen or Desiccant? Retrieved from [Link]

  • Reddit. (2017, July 7). How to store temperature and moisture-sensitive compounds? Retrieved from [Link]

  • Pearson. (n.d.). (b) Why is the actual yield in a reaction almost always less. Retrieved from [Link]

  • Wikipedia. (n.d.). Desiccant. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. Retrieved from [Link]

  • Reddit. (2018, February 11). Common ways to lose product and reduce yield? Retrieved from [Link]

  • PubMed Central. (2023, July 14). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. Retrieved from [Link]

  • Reddit. (n.d.). Inert atmosphere Technique. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, May 6). Preparing an inert atmosphere reaction vessel with only an input? Retrieved from [Link]

Sources

minimizing byproduct formation in O,O-diethyl dithiophosphate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. As researchers, we often treat O,O-diethyl dithiophosphate (DEDTP) synthesis as a simple textbook reaction (


).[1][2] However, in practice, achieving pharmaceutical or high-purity grade requires rigorous suppression of side reactions that lead to "The Haze" (insolubles), "The Stench" (polysulfides), and thermal degradation products.[1][2]

This guide moves beyond basic stoichiometry to address the kinetic and thermodynamic traps that generate impurities. It is designed to help you troubleshoot low assay values, discoloration, and filtration issues.[1]

Module 1: The Chemistry of Contamination

To minimize byproducts, you must first understand how they form.[1] The reaction of Phosphorus Pentasulfide (


) with Ethanol is highly exothermic and sensitive to temperature-driven rearrangements.[1][2]
The Reaction Landscape

The primary reaction yields DEDTP and Hydrogen Sulfide (


).[1][2][3] However, three major competing pathways degrade your product quality:[1]
  • Thermal Isomerization: At temperatures >80°C, the thiono-sulfur (

    
    ) alkylates, converting the desired product into O,O,S-triethyl phosphorodithioate.[1][2]
    
  • Desulfurization: Overheating or oxidative stress leads to O,O,O-triethyl phosphorothioate.[1][2]

  • Hydrolysis: Moisture in the ethanol or

    
     leads to phosphoric acid derivatives and excessive 
    
    
    
    evolution.[1][2]
Pathway Visualization

The following diagram illustrates the divergence between the desired synthesis and the degradation pathways.

DEDTP_Pathways P2S5 P2S5 + Ethanol Intermediate Intermediate (Unstable) P2S5->Intermediate < 60°C DEDTP DEDTP (Product) (EtO)2P(S)SH Intermediate->DEDTP Main Reaction (-H2S) Polymer Insoluble Polyphosphides Intermediate->Polymer Impure P2S5 (Low Reactivity) Isomer O,O,S-Triethyl Phosphorodithioate DEDTP->Isomer Heat (>85°C) Rearrangement Oxide O,O,O-Triethyl Phosphorothioate DEDTP->Oxide Oxidation/Desulfurization

Figure 1: Reaction pathways showing the thermal and oxidative divergence points.[2]

Impurity Profile Table
ImpurityOriginImpact on ApplicationMitigation
O,O,S-Triethyl phosphorodithioate Thermal isomerization (Thiono-Thiolo rearrangement)Reduces reactivity; difficult to separate.[1][2]Maintain Temp < 70°C; avoid localized hotspots.
O,O,O-Triethyl phosphorothioate Desulfurization / OxidationLower assay; alters polarity.[1][2]Use inert atmosphere (

); strictly anhydrous ethanol.[2]
Polymeric Residues (The Haze) Low-quality

(High Fe/As content)
Clogs filters; causes emulsions.[1][2]Use "High Reactivity" Grade

(low annealing history).[2]
Disulfides (Dimers) Oxidation of product by airDarkening of color (Yellow

Brown).[2]
Nitrogen sparging during and after reaction.[1][2]

Module 2: Process Optimization (The Protocol)

This protocol is designed for a self-validating system . If the parameters are followed, the need for downstream purification (distillation) is minimized.[1][2]

Critical Process Parameters (CPP)
  • Stoichiometry: 1.0 mol

    
     : 4.05 mol Ethanol (Slight excess of alcohol ensures complete conversion of the solid sulfide).[1][2]
    
  • Temperature: 60°C – 70°C (Strict window).

  • Atmosphere: Nitrogen blanket (Essential).[2]

Step-by-Step High Purity Protocol
  • Preparation:

    • Purge the reactor with

      
       for 15 minutes.[2]
      
    • Charge anhydrous Ethanol (water content < 0.1%).[2]

    • Scientific Insight: Water reacts with

      
       to form 
      
      
      
      , which is insoluble in the organic phase and creates sludge.[1]
  • Addition (The "Slurry" Method):

    • Suspend

      
       in a portion of the solvent or add it slowly via a screw feeder.[2]
      
    • Do NOT add ethanol to bulk

      
      .[1][2] This creates massive exotherms (hotspots) leading to immediate isomerization.[2]
      
    • Maintain temperature between 60-65°C. Cooling jacket must be active.[1][2]

  • Cooking (Digestion):

    • Once addition is complete, hold at 70°C for 1-2 hours.

    • End-Point Check: The solution should become clear (light yellow). Any remaining grey solids indicate unreacted

      
       or impurities.[1][2]
      
  • Degassing (

    
     Removal): 
    
    • Sparge with

      
       while cooling to 30°C.
      
    • Why? Dissolved

      
       acts as a catalyst for decomposition and falsely elevates the acid number.[2]
      
  • Filtration:

    • Filter through a 1-micron pad to remove unreacted phosphorus sulfides and metallic impurities.[1][2]

Module 3: Troubleshooting & FAQs

Diagnostic Decision Tree

Use this logic flow to identify the root cause of your synthesis failure.

Troubleshooting Start Problem Identified Cloudy Product is Cloudy/Hazy Start->Cloudy Dark Product is Dark/Brown Start->Dark LowAssay Low Assay / High Acid Value Start->LowAssay CheckWater Check Ethanol Water Content Cloudy->CheckWater Hydrolysis? CheckP2S5 Check P2S5 Reactivity Cloudy->CheckP2S5 Insolubles? CheckTemp Did Temp exceed 80°C? Dark->CheckTemp Thermal Decomp CheckAir Was N2 flow interrupted? Dark->CheckAir Oxidation CheckH2S Was H2S fully stripped? LowAssay->CheckH2S False Acid Value

Figure 2: Logic flow for diagnosing synthesis failures.

Frequently Asked Questions

Q1: My product has a strong "garlic" odor even after stripping. Is this normal?

  • A: No. Pure DEDTP has a sulfurous smell, but a sharp garlic odor usually indicates the presence of triethyl phosphite or ethyl mercaptan derivatives formed by reduction.[1][2] This suggests your reaction temperature was too high, or the

    
     contained free phosphorus.[1]
    

Q2: The reaction mixture turned green/blue. What happened?

  • A: This is a classic indicator of metallic contamination, specifically Copper or Iron, reacting with the dithiophosphate group.[1] Dithiophosphates are potent chelating agents.[1][2] Check your reactor fittings and the certificate of analysis for your

    
     source for trace metals.
    

Q3: Can I distill the product to purify it?

  • A: Proceed with extreme caution. DEDTP decomposes violently above 120-140°C. If purification is required, we recommend the Salt Method : Convert the crude acid to the Ammonium Salt (which precipitates out, leaving impurities in the mother liquor), filter, and then regenerate the acid with sulfuric acid at low temperature [1, 2].[1]

Q4: Why is my yield consistently below 90%?

  • A: The most common culprit is moisture.[2] If your ethanol has >0.5% water, you are hydrolyzing

    
     into phosphoric acid (
    
    
    
    ) and releasing
    
    
    , rather than forming the ester.[1][2] Ensure anhydrous conditions.

Module 4: Safety & Handling ( Management)

WARNING: This reaction generates stoichiometric quantities of Hydrogen Sulfide (


).[2]
  • Scrubbing: The off-gas must be routed through a caustic scrubber (NaOH 10-20%).[1][2]

  • Solubility:

    
     is soluble in the organic product.[1][2] Do not open the reactor hatch until the product has been thoroughly sparged with Nitrogen for at least 30 minutes post-reaction.[2]
    
  • Sensors: Personal

    
     monitors are mandatory. Olfactory fatigue occurs rapidly at high concentrations; you cannot rely on smell.[1][2]
    

References

  • Process for reacting alcohols and/or phenols with phosphorus pentasulfide. US Patent 4397791A. (1983).[1][2] Describes the catalysis and byproduct profile of the P2S5 reaction.Link[1][2]

  • Method of Preparing Dithiophosphoric Acid-O,O Diester. DK Patent 166086B.[1][2] Details the ammonium salt purification method for high purity applications.Link[1][2]

  • Sigma-Aldrich Safety Data Sheet: Phosphorus Pentasulfide. Handling, reactivity, and decomposition hazards.[1][2]Link[1][2]

  • O,O,O-Triethyl Phosphorothioate. United States Biological.[1][2] Information on specific oxidation byproducts.[1][2][4][5]Link[1][2]

Sources

Technical Support Center: NMR Analysis of O,O-Diethyl Chlorothiophosphate (DETP-Cl)

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team / QC Laboratory From: Senior Application Scientist, NMR Technical Support Subject: Troubleshooting & Analysis Guide for O,O-Diethyl Chlorothiophosphate (CAS: 2524-04-1)

Introduction

You have escalated a request regarding spectral anomalies in This compound chlorothiophosphate (DETP-Cl) . This compound is a reactive electrophile used widely in organophosphate synthesis. Its analysis is frequently complicated by two factors: rapid hydrolytic instability and heteronuclear coupling (


).[1]

This guide moves beyond standard protocols to address the specific "pain points" of this molecule.

Module 1: Sample Stability & Preparation (The Critical Variable)

The Issue: The most common user complaint is "broad peaks," "shifting baselines," or "extra peaks around 55 ppm in


."[1]
The Cause:  DETP-Cl hydrolyzes upon contact with trace moisture in solvents (specifically 

) to form this compound thiophosphoric acid and HCl.[1] The acid generated autocatalyzes further decomposition.
Protocol: Anhydrous Sample Preparation

Standard "bottle" solvents are insufficient for this analysis.

  • Solvent Choice:

    • Preferred:

      
       (Benzene-d6).[1] It is naturally drier and does not form acidic byproducts as easily as chloroform.
      
    • Alternative:

      
       (Chloroform-d) only if treated immediately before use.[1]
      
  • Drying Step (Mandatory):

    • Pass the solvent through a small plug of activated basic alumina or store over 3Å molecular sieves for 24 hours.

    • Why? This neutralizes the inherent acidity of

      
       and removes water.
      
  • Tube Prep:

    • Flush the NMR tube with dry

      
       or Ar gas before introducing the sample.
      
    • Cap immediately.

Module 2: NMR Interpretation (Decoding the Multiplets)

The Issue: Users often misinterpret the methylene (


) signal as a "messy multiplet" rather than the expected quartet.
The Explanation:  The phosphorus nucleus (

, spin 1/2, 100% abundance) couples to the protons.[2]
Spectral Features
Proton GroupShift (

, ppm)
MultiplicityCoupling Constants (

)

(Methylene)
4.25 - 4.35 dq (Doublet of Quartets)

Hz

Hz

(Methyl)
1.38 - 1.42 dt (Doublet of Triplets)

Hz

Hz

Note: The methyl coupling to phosphorus (


) is small and often appears as a simple triplet unless resolution is high.[1]
Visualizing the Splitting Tree

The methylene signal is not a simple quartet. It is split first by the adjacent methyl group (quartet) and then by the phosphorus (doublet).

G Start CH2 Signal (Unsplit) Step1 Split by CH3 (3H) (Quartet, J_HH ~ 7 Hz) Start->Step1 3-bond H-H Coupling Step2 Split by 31P (1P) (Doublet, J_PH ~ 11 Hz) Step1->Step2 3-bond P-H Coupling Result Observed Pattern: Doublet of Quartets (dq) (Often looks like a quintet/multiplet) Step2->Result

Caption: Splitting logic for the methylene protons in DETP-Cl. The large P-H coupling complicates the standard ethyl pattern.[1]

Module 3: NMR (Purity & Impurity Profiling)

The Issue: Distinguishing the active reagent from its degradation products. The Solution:


 NMR is the gold standard here because the chemical shift range is vast, preventing overlap.
Chemical Shift Reference Table (Relative to 85% )
CompoundStructure

Shift (

, ppm)
Notes
DETP-Cl (Target)

64.0 - 69.0 Main Singlet.[1]
Diethyl Chlorophosphate

3.0 - 5.0 Oxidation impurity (Air exposure).[1]
Diethyl Thiophosphate

55.0 - 58.0 Hydrolysis impurity (Moisture).[1]
Diethyl Dithiophosphate

80.0 - 85.0 Synthesis byproduct.[1]

Technical Tip:

  • Acquisition Parameters: Phosphorus has a longer relaxation time (

    
    ) than protons.[2] For quantitative integration (purity assay), set your relaxation delay (
    
    
    
    ) to at least 5–10 seconds . Standard default delays (1s) will under-integrate the main peak.[1]

Module 4: Troubleshooting Workflow

Use this logic flow to diagnose spectral issues immediately.

Troubleshooting Start User Report: Spectral Anomaly Check1 Is the 31P peak at ~55 ppm? Start->Check1 Check2 Is the 31P peak at ~4 ppm? Check1->Check2 No Result1 Diagnosis: Hydrolysis (Water contamination) Check1->Result1 Yes Check3 Are 1H peaks broad? Check2->Check3 No Result2 Diagnosis: Oxidation (Old sample/Air leak) Check2->Result2 Yes Result3 Diagnosis: Acidic Exchange (HCl formation) Check3->Result3 Yes Action1 Action: Dry solvent over activated alumina/sieves Result1->Action1 Action2 Action: Check storage (Must be under Inert Gas) Result2->Action2 Result3->Action1

Caption: Diagnostic logic for identifying common DETP-Cl impurities via NMR.

Frequently Asked Questions (FAQs)

Q: Can I use


 as a solvent? 
A: Absolutely not.  DETP-Cl reacts instantly with water to form diethyl thiophosphoric acid and HCl.[1] The sample will be destroyed before the first scan is complete.

Q: Why does the coupling constant


 vary between literature sources? 
A:  It depends on the concentration and solvent. In non-polar solvents (

), the conformation is more rigid, leading to sharper couplings (~11 Hz).[1] In polar solvents (

), hydrogen bonding with trace acid/water can broaden lines, making the coupling appear smaller or unresolved.[1]

Q: My spectrum shows a peak at ~0 ppm in


. Is that my product? 
A:  No. 0 ppm is the reference standard (

). If you did not add an internal standard, a peak near 0-5 ppm is likely Diethyl Chlorophosphate (the oxidized P=O impurity), which indicates your sample has degraded due to air exposure.[1]

References

  • ChemicalBook. (n.d.). Diethyl chlorothiophosphate 13C and 1H NMR Spectra. Retrieved from .

  • Sigma-Aldrich. (n.d.).[1] O,O′-Diethyl chlorothiophosphate Product Sheet. Retrieved from .[1]

  • National Institutes of Health (NIH). (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate. PubMed. Retrieved from .[1]

  • SpectraBase. (n.d.). Thiophosphoryl chloride 31P NMR Data. Wiley Science Solutions. Retrieved from .[1][3]

  • Organic Chemistry Data. (n.d.). 31P NMR Chemical Shifts. University of Wisconsin-Madison.[1] Retrieved from .[1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Reactivity in O,O-diethyl Phosphorothioate Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the detection of organophosphorus pesticides (OPPs), immunoassays offer a powerful, high-throughput, and cost-effective analytical tool. A significant subclass of these pesticides, characterized by the O,O-diethyl phosphorothioate (O,O-DEPT) moiety, is of particular interest due to their widespread use and potential for environmental and food contamination. The success of any immunoassay hinges on the specificity of the antibodies employed. This guide provides an in-depth comparison of the cross-reactivity profiles of various antibodies developed for O,O-DEPT immunoassays, supported by experimental data and protocols to empower you in selecting or developing the most appropriate assay for your research needs.

The Central Role of Hapten Design in Antibody Specificity

The generation of antibodies against small molecules like O,O-DEPT-containing pesticides requires the conjugation of a hapten—a small molecule that is chemically similar to the target analyte—to a larger carrier protein to elicit an immune response. The design of this hapten is a critical determinant of the resulting antibody's specificity and cross-reactivity profile.

A well-designed hapten will mimic the common structural features of the target class of compounds while exposing unique functionalities that can be recognized by the immune system. For broad-specificity antibodies targeting the O,O-DEPT group, haptens are typically designed to present this common moiety to the immune system, leading to the generation of antibodies that can recognize a range of pesticides sharing this structural feature.[1]

Comparative Analysis of Antibody Cross-Reactivity

The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target analyte. In the context of O,O-DEPT immunoassays, understanding the cross-reactivity profile is crucial for interpreting results and ensuring the accuracy of the assay. A broad-specificity assay is desirable for screening a class of related compounds, while a highly specific assay is necessary for the quantification of a single pesticide.

Below is a comparative table summarizing the cross-reactivity data from various studies on antibodies developed for O,O-DEPT-containing pesticides. The cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte for which the antibody was primarily developed.

Antibody/AssayTarget AnalyteCross-Reacting O,O-DEPT PesticidesCross-Reactivity (%)Reference
Monoclonal Antibody (mAb) 3C9-based dcELISA O,O-dimethyl phosphorothioateAzinphos-ethyl95.3[1]
Other this compound OPs1812.4–2824.3 (as IC50 ng/mL)[1]
Phage-borne Peptide ELISA Parathion-methylParathion, Fenitrothion, Cyanophos, EPN, ParaoxonVaries (IC50 1.4-92.1 µg/L)[2][3][4]
Polyclonal Antibody (PcAb) IC-ELISA ParathionPirimiphos, DichlorvosIC50: 0.331 µg/mL, 1.25 µg/mL[5]
Multihapten Antigen-based pAb ParathionMethyl-parathion, FenitrothionHigh[6]

Note: The table above is a synthesis of data from multiple sources and direct comparison should be made with caution due to variations in experimental conditions. IC50 values represent the concentration of the analyte that causes 50% inhibition in the assay. A lower IC50 value indicates higher sensitivity.

Experimental Workflow: Assessing Antibody Cross-Reactivity

To ensure the trustworthiness of your immunoassay data, it is imperative to perform a thorough cross-reactivity assessment. The following is a detailed, step-by-step protocol for a competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA), a common format for this purpose.

Principle of Competitive Indirect ELISA

In this assay format, the target analyte in the sample competes with a fixed amount of antigen coated on the ELISA plate for binding to a limited amount of specific antibody. The amount of antibody bound to the plate is then detected by a secondary enzyme-conjugated antibody. The signal is inversely proportional to the concentration of the analyte in the sample.[7][8][9][10][11]

Caption: Competitive Indirect ELISA Workflow.

Detailed Protocol for Cross-Reactivity Assessment

Materials:

  • 96-well microtiter plates

  • Coating antigen (hapten conjugated to a protein like BSA or OVA)

  • Primary antibody specific for O,O-DEPT

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Standards of the target analyte and potential cross-reactants

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of the 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard analyte and potential cross-reactants in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody at its optimal dilution for 30 minutes at 37°C.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the antigen-coated and blocked plate.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

  • Signal Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot a standard curve of absorbance versus the logarithm of the analyte concentration.

    • Determine the IC50 value for the target analyte and each potential cross-reactant. The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.

    • Calculate the cross-reactivity (%) using the following formula: Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100 [3][4]

Visualization of Hapten Synthesis Strategy

The synthesis of a hapten is a foundational step in the development of an immunoassay. The following diagram illustrates a general strategy for synthesizing a hapten for an O,O-DEPT-containing pesticide, such as Chlorpyrifos-ethyl, where a spacer arm is introduced to facilitate conjugation to a carrier protein.[12]

Hapten_Synthesis Chlorpyrifos Chlorpyrifos-ethyl (this compound O-3,5,6-trichloropyridin-2-yl phosphorothioate) Spacer Introduction of a Spacer Arm (e.g., via nucleophilic substitution) Chlorpyrifos->Spacer Hapten Hapten with a functional group for conjugation (e.g., -COOH) Spacer->Hapten Immunogen Immunogen (Hapten-Protein Conjugate) Hapten->Immunogen Carrier Carrier Protein (e.g., BSA, OVA) Carrier->Immunogen

Caption: Generalized Hapten Synthesis and Immunogen Formation.

Commercially Available Immunoassay Kits

For researchers who require a ready-to-use solution, several companies offer ELISA kits for the detection of organophosphorus pesticides. While many are broad-spectrum, it is crucial to review the product specifications for cross-reactivity data to ensure suitability for your specific research needs.

  • Attogene: Offers an Organophosphorus ELISA Kit designed to detect organothiophosphates.[13]

  • MyBioSource: Provides an Organophosphorus pesticide residue ELISA kit.[14]

  • Abraxis (Eurofins): Offers an Organophosphate/Carbamate (OP/C) plate assay.[15]

  • Creative Diagnostics: Supplies a range of pesticide ELISA kits.[16]

  • Meizheng: Offers a Pesticide Residues ELISA Kit for various sample types.[17]

It is recommended to contact the manufacturers directly for detailed cross-reactivity tables and validation data for their specific kits.

Conclusion

The selection or development of an immunoassay for this compound phosphorothioate-containing pesticides requires a deep understanding of antibody cross-reactivity. This guide has provided a comparative overview of the performance of different antibodies, a detailed protocol for assessing cross-reactivity, and insights into the critical role of hapten design. By applying these principles and methodologies, researchers can confidently develop and validate robust immunoassays for the sensitive and specific detection of these important environmental and food contaminants.

References

  • Gui, W. J., Jin, R. Y., Chen, Z. L., Cheng, J. L., & Zhu, G. N. (2007). Hapten synthesis for enzyme-linked immunoassay of the insecticide triazophos. Analytical Biochemistry, 365(2), 220-226. [Link]

  • Zhang, C., Liu, S., Xu, J., Liu, F., & Wang, M. (2006). Development of IC-ELISA for detection of organophosphorus pesticides in water. Bulletin of Environmental Contamination and Toxicology, 77(5), 729-736. [Link]

  • Attogene. (n.d.). Organophosphorus ELISA Kit. Retrieved from [Link]

  • Gui, W. J., Jin, R. Y., Chen, Z. L., Cheng, J. L., & Zhu, G. N. (2007). Hapten synthesis for enzyme-linked immunoassay of the insecticide triazophos. Analytical and Bioanalytical Chemistry, 388(5-6), 1139-1145. [Link]

  • Hua, X., Liu, X., Shi, H., Wang, M., & Liu, F. (2014). Development of a heterologous enzyme-linked immunosorbent assay for organophosphorus pesticides with phage-borne peptide. RSC Advances, 4(80), 42445-42453. [Link]

  • Iddar, A., El Mhammedi, M. A., El Hourch, M., & Tligui, N. S. (2018). Synthesis of haptens for immunoassay of Chlorpyrifos-ethyl as organophosphorus pesticides. Journal of Materials and Environmental Science, 8(3), 878-883. [Link]

  • Hua, X., Liu, X., Shi, H., Wang, M., & Liu, F. (2014). Development of a heterologous enzyme-linked immunosorbent assay for organophosphorus pesticides with phage-borne peptide. eScholarship, University of California. [Link]

  • Eurofins Abraxis. (n.d.). ABRAXIS® Organophosphate/Carbamate (OP/C), Plate, 96-test. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Competitive ELISA. Retrieved from [Link]

  • Hua, X., Liu, X., Shi, H., Wang, M., & Liu, F. (2014). Development of a heterologous enzyme-linked immunosorbent assay for organophosphorus pesticides with phage-borne peptide. CDC Stacks. [Link]

  • Creative Diagnostics. (n.d.). Pesticides ELISA Kits. Retrieved from [Link]

  • Li, Y., Zhang, Y., Li, Q. X., & Wang, B. (2011). Cross-reactivity of antibodies to organophosphorus pesticides. Journal of Environmental Science and Health, Part B, 46(6), 523-529. [Link]

  • Microbe Online. (2022, December 26). ELISA- Principle, Types and Applications. [Link]

  • Sharma, A., & Kocher, D. K. (2014). Synthesis of hapten for immunoassay of chlorpyrifos pesticide. International Journal of Research in BioSciences, 3(3), 46-51. [Link]

  • Attogene. (n.d.). Organophosphorus ELISA Kit Catalog Number: EL2022-08. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

  • Meizheng. (n.d.). Pesticide Residues ELISA Kit. Retrieved from [Link]

  • Liu, Y., Liu, X., Liang, Y., Zhu, G., & He, S. (2016). Development and comparative study of chemosynthesized antigen and mimotope-based immunoassays for class-specific analysis of O,O-dimethyl organophosphorus pesticides. Scientific Reports, 6, 37549. [Link]

  • Zhang, Q., Wang, Y., Li, Y., Zhang, Y., & Li, Q. X. (2015). Hapten synthesis and antibody production for the development of a paper immunosensor for lean meat powder zilpaterol. New Journal of Chemistry, 39(10), 7854-7859. [Link]

  • Takara Bio. (n.d.). Antibody Cross Reactivity Table. Retrieved from [Link]

  • Rodgers, K. E., Leung, N., Ware, C. F., & Imamura, T. (1986). Organophosphorus pesticide immunotoxicity: effects of O,O,S-trimethyl phosphorothioate on cellular and humoral immune response systems. Immunopharmacology, 12(3), 193-202. [Link]

  • Rockland Immunochemicals, Inc. (n.d.). ModDetect™ Antibody Panels for Oligonucleotide Therapeutics. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Selecting O,O-diethyl dithiophosphate: A Comparative Analysis of Commercial Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that can significantly impact experimental outcomes. O,O-diethyl dithiophosphate ((C₂H₅O)₂PS₂H), a versatile organophosphorus compound, is a case in point.[1] Its utility as a nucleophile in organic synthesis, a ligand in coordination chemistry, and a precursor for insecticides and lubricant additives makes the purity and consistency of the commercial supply paramount.[2][3] This guide provides a comprehensive comparative analysis of this compound dithiophosphate from various commercial suppliers, offering a framework for informed procurement decisions.

The industrial synthesis of this compound dithiophosphate typically involves the reaction of phosphorus pentasulfide with ethanol.[1] While the fundamental chemistry is straightforward, variations in manufacturing processes, purification techniques, and quality control measures among suppliers can lead to significant differences in product quality. These variations can manifest as differing purity levels, the presence of residual starting materials, by-products, or decomposition products, all of which can have unintended consequences in sensitive applications. This guide will delve into a systematic approach for evaluating and comparing this compound dithiophosphate from different commercial sources.

Critical Quality Attributes for this compound dithiophosphate

The suitability of this compound dithiophosphate for a specific application is determined by a set of critical quality attributes (CQAs). Based on its primary applications, the following CQAs are of utmost importance:

  • Purity: The percentage of the active this compound dithiophosphate molecule. Higher purity generally leads to more predictable reactivity and stoichiometry in chemical reactions.

  • Impurities Profile: The identity and quantity of impurities. Common impurities can include unreacted ethanol, phosphorus pentasulfide, and various side-products from the synthesis. These can interfere with reactions, poison catalysts, or introduce unwanted functionalities.

  • Moisture Content: The presence of water can lead to hydrolysis of the dithiophosphate, affecting its stability and reactivity.

  • Acidity: As an acidic compound, variations in its concentration can affect reaction kinetics and pH-sensitive processes.

  • Stability: The propensity of the compound to degrade over time under specified storage conditions. Degradation can lead to a decrease in purity and an increase in undesirable impurities.

Comparative Experimental Workflow

To objectively assess the quality of this compound dithiophosphate from different suppliers, a rigorous experimental workflow is essential. The following diagram outlines a comprehensive approach to this comparative analysis.

Comparative_Analysis_Workflow cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Characterization cluster_2 Performance & Stability Testing Sample_A Supplier A Preparation Standardized Preparation Sample_A->Preparation Sample_B Supplier B Sample_B->Preparation Sample_C Supplier C Sample_C->Preparation Purity_Analysis Purity (qNMR) Preparation->Purity_Analysis Aliquots Impurity_Profiling Impurity Profile (GC-MS, LC-MS) Preparation->Impurity_Profiling Aliquots Moisture_Content Moisture Content (Karl Fischer) Preparation->Moisture_Content Aliquots Acidity_Titration Acidity Titration Preparation->Acidity_Titration Aliquots Reactivity_Assay Model Reaction Kinetics Preparation->Reactivity_Assay Aliquots Stability_Study Accelerated Stability Preparation->Stability_Study Aliquots Data_Analysis Comparative Data Analysis Purity_Analysis->Data_Analysis Impurity_Profiling->Data_Analysis Moisture_Content->Data_Analysis Acidity_Titration->Data_Analysis Reactivity_Assay->Data_Analysis Stability_Study->Data_Analysis Conclusion Supplier Selection Data_Analysis->Conclusion Supplier_Selection_Logic Define_CQAs Define Critical Quality Attributes Perform_Analysis Execute Comparative Experimental Workflow Define_CQAs->Perform_Analysis Analyze_Data Analyze Purity, Impurities, Stability Data Perform_Analysis->Analyze_Data High_Purity High Purity & Stability? Analyze_Data->High_Purity Acceptable_Purity Acceptable Purity & Cost-Effective? High_Purity->Acceptable_Purity No Select_Supplier_C Select Supplier C (High-End Applications) High_Purity->Select_Supplier_C Yes Low_Purity Low Purity or Unstable? Acceptable_Purity->Low_Purity No Select_Supplier_A Select Supplier A (General Use) Acceptable_Purity->Select_Supplier_A Yes Reject_Supplier_B Reject Supplier B Low_Purity->Reject_Supplier_B Yes

Sources

validating the mechanism of action of O,O-diethyl phosphorothioate in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of organophosphate (OP) pharmacophores and the toxicological assessment of pesticide metabolites, O,O-diethyl phosphorothioate (DETP) occupies a critical, often misunderstood position. While historically categorized merely as a hydrolysis product or "leaving group" of parent compounds (e.g., parathion, chlorpyrifos), recent data necessitates a rigorous validation of its specific biological activity.

This guide challenges the assumption that DETP is biologically inert. We provide a comparative framework to validate its Mechanism of Action (MoA), distinguishing between cholinergic inhibition (typical of parent oxons) and non-cholinergic toxicity (oxidative stress/genotoxicity) specific to the phosphorothioate moiety.

Part 1: The Mechanistic Landscape

To validate DETP, one must first decouple its activity from its parent compounds. The central dogma of organophosphate toxicity relies on the P=S to P=O conversion (oxidative desulfuration).

The Structural Divergence
  • Parent Thions (Pro-toxicants): Lipophilic, require CYP450 activation.

  • Oxons (Active Inhibitors): Potent acetylcholinesterase (AChE) inhibitors.[1][2]

  • DETP (The Metabolite): The focus of this guide. It contains the P=S moiety but lacks the leaving group required for potent enzyme phosphorylation.

Hypothesis for Validation: Unlike the this compound phosphate (DEP) analog, the sulfur moiety in DETP confers unique redox properties, driving oxidative stress rather than direct cholinergic crisis.

Metabolic Pathway Visualization

The following diagram illustrates the critical divergence points where DETP is generated versus where active inhibition occurs.

DETP_Pathway Parent Parent OP (e.g., Parathion) Oxon Active Oxon (P=O) Parent->Oxon CYP450 Desulfuration DETP DETP (P=S) (Target Analyte) Parent->DETP Hydrolysis (Pon1/Carboxylesterase) DEP DEP (P=O) (Oxidized Metabolite) Oxon->DEP Hydrolysis AChE_Inhib AChE Inhibition (Cholinergic Crisis) Oxon->AChE_Inhib Phosphorylation DETP->AChE_Inhib Weak/No Effect OxStress Oxidative Stress (Non-Cholinergic) DETP->OxStress Redox Reactivity

Figure 1: Metabolic divergence showing DETP as a hydrolysis product with distinct non-cholinergic pathways compared to the high-affinity AChE inhibition of the Oxon.

Part 2: Comparative Analysis

The following table contrasts DETP with its oxidized analog (DEP) and the active Oxon. This data serves as the benchmark for your validation experiments.

FeatureDETP (Target) DEP (Alternative) Active Oxon (Control)
Chemical Structure



Primary MoA Oxidative Stress / GenotoxicityRenal Excretion / InertAChE Phosphorylation
AChE IC50 (Rat Brain) > 1 mM (Weak/Inactive)> 1 mM (Inactive)nM range (Potent)
Redox Activity High (Thiol reactivity)LowLow
Validation Biomarker ROS generation, DNA breaksUrinary clearanceACh accumulation

Key Insight: If your assay shows high AChE inhibition for DETP, your sample is likely contaminated with the parent Oxon. Pure DETP should exhibit minimal cholinergic activity.

Part 3: Experimental Validation Protocols

To scientifically validate the MoA of DETP, you must perform a "Negative-Positive" confirmation workflow. You must prove it does not act like an Oxon (Protocol A) and does act as a redox modulator (Protocol B).

Protocol A: High-Sensitivity Ellman Assay (The Exclusion Test)

Objective: Confirm lack of direct AChE inhibition to rule out cholinergic toxicity.

Reagents:

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Enzyme source: Purified human recombinant AChE (avoid crude lysate to prevent hydrolysis by other esterases).

  • Critical Control: Chlorpyrifos-oxon (Positive Control).

Workflow:

  • Preparation: Dissolve DETP in DMSO (Final concentration <0.1% in well). Prepare serial dilutions from 10 µM to 1000 µM.

  • Incubation: Incubate AChE (0.1 U/mL) with DETP for 30 minutes at 25°C. Note: Extended incubation detects slow-binding inhibitors.

  • Reaction: Add DTNB (0.3 mM) and ATCh (0.4 mM).

  • Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 10 minutes.

  • Validation Criteria:

    • Pass: DETP shows <10% inhibition at 100 µM.

    • Fail: Significant inhibition suggests contamination or alternative binding site.

Protocol B: ROS Generation & Cytotoxicity (The Mechanistic Test)

Objective: Validate the non-cholinergic mechanism mediated by the phosphorothioate sulfur.

Rationale: Recent studies suggest dialkyl phosphates like DETP induce oxidative stress in peripheral blood mononuclear cells (PBMCs) and spermatocytes [1, 2].

Workflow:

  • Cell System: HepG2 cells or PBMCs.

  • Treatment: Treat cells with DETP (10–100 µM) for 24 hours.

  • Probe: Load cells with DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) for 30 mins.

  • Detection: Flow cytometry (Ex/Em: 485/535 nm).

  • Comparative Control: Run parallel wells with DEP (O-analog).

  • Data Output:

    • DETP should induce a 1.5x - 3x increase in Mean Fluorescence Intensity (MFI) compared to vehicle.

    • DEP should show minimal change (comparable to baseline).

Validation Logic Diagram

Use this decision tree to interpret your experimental results.

Validation_Logic Start Start Validation (Unknown Sample) Ellman Run Ellman Assay (AChE Inhibition) Start->Ellman Result_High High Inhibition (IC50 < 10 µM) Ellman->Result_High Result_Low Low/No Inhibition (IC50 > 1 mM) Ellman->Result_Low Conclusion_Oxon Contamination: Sample contains Oxon Result_High->Conclusion_Oxon ROS_Assay Run ROS Assay (DCFH-DA) Result_Low->ROS_Assay Conclusion_Inert Inert Metabolite: Likely DEP (Oxidized) ROS_Assay->Conclusion_Inert Low ROS Conclusion_DETP Validated DETP: Non-Cholinergic Toxicity ROS_Assay->Conclusion_DETP High ROS

Figure 2: Logical workflow for validating DETP activity. Successful validation requires negative AChE results combined with positive Oxidative Stress markers.

References

  • Toxicological Sciences. (1998).[3] Organophosphate pesticide residues in urine of farmworkers and their children.[3] (Demonstrates the presence of DETP as a metabolite and its distinction from parent compounds).

  • National Institutes of Health (NIH). (2017). Oxidation of phosphorothioate DNA modifications leads to lethal genomic instability. (Provides mechanistic grounding for the redox reactivity of the phosphorothioate sulfur moiety).

  • Journal of Toxicology and Environmental Health. (1983). Toxicological properties of O,O,S-trialkyl phosphorothioates.[4][5][6] (Early foundational work distinguishing cholinergic vs. non-cholinergic mechanisms in phosphorothioate impurities).

  • PubChem. this compound phosphorothioate Compound Summary. (Chemical structure and basic toxicity data).[1][2][7]

Sources

Safety Operating Guide

O,O-Diethyl Phosphorochloridothioate & Derivatives: Proper Disposal & Deactivation Procedures

[1][2][3]

Part 1: Executive Summary & Chemical Identification

Urgent Safety Notice: This guide addresses the disposal of O,O-Diethyl phosphorochloridothioate (CAS 2524-04-1) and its related acid chloride or dithiophosphate derivatives. These compounds are water-reactive , corrosive , and possess a severe stench .

Do not dispose of these chemicals directly into organic waste containers. Direct disposal creates a high risk of container pressurization (explosion) due to uncontrolled hydrolysis and the release of hydrogen chloride (HCl) gas.

Target Analytes

This protocol is validated for the following structural analogs:

  • This compound phosphorochloridothioate (Diethyl chlorothiophosphate) - Primary Focus (High Reactivity)

  • This compound chlorophosphate (Diethyl phosphorochloridate)

  • This compound dithiophosphoric acid (and its salts)

Core Hazards Table
Hazard CategoryDesignationOperational Impact
Reactivity Water Reactive Violent reaction with water; releases HCl gas and heat.
Health Skin Corr.[1][2][3][4][5][6][7] 1B Causes severe skin burns and eye damage. Possible Cholinesterase Inhibitor.[5]
Olfactory High Stench Low odor threshold (sulfur/mercaptan-like). Requires fume hood/scrubber.
Waste RCRA D002 Classified as Corrosive Waste.

Part 2: The Scientific Rationale (The "Why")

As researchers, we must understand the mechanism to control the risk. The primary danger in disposing of this compound phosphorochloridothioate is the P-Cl bond .

The Hydrolysis Mechanism

Upon contact with moisture (even ambient humidity in a waste drum), the chloride is displaced. In an uncontrolled environment, this reaction is:

Why this fails in standard waste:

  • Pressurization: The generation of HCl gas in a sealed waste cap drum can cause rupture.

  • Cross-Reactivity: The HCl produced can react with other organic solvents or bases in the drum, creating secondary exothermic events.

The Solution: Alkaline Hydrolysis (Quenching)

To dispose of this safely, we must force the reaction under controlled, cooled, alkaline conditions before the material enters the waste stream. We use a base (Sodium Hydroxide or Carbonate) to neutralize the HCl immediately upon formation and convert the toxic intermediate into a water-soluble salt.

Part 3: Step-by-Step Deactivation Protocol

Prerequisite: All operations must occur in a functioning chemical fume hood.

Phase 1: Preparation & PPE

Glove Selection is Critical: Standard Nitrile gloves provide insufficient protection against organophosphorus chlorides for prolonged periods.

  • Primary Layer: Silver Shield® (Laminate) or Viton® gloves.

  • Secondary Layer: Nitrile gloves (for dexterity, worn over laminate).

  • Eye Protection: Chemical splash goggles + Face shield.

Phase 2: The Quenching Setup

Create a "Quench Station" in the hood.

  • Cooling: Prepare an ice/water bath.

  • Reaction Vessel: Use a 3-neck round bottom flask or a large beaker (if volume is <100mL) secured with a clamp.

  • Solvent System: Prepare a 10-20% Sodium Hydroxide (NaOH) or Sodium Carbonate (

    
    ) solution.
    
    • Pro-Tip: Use a mixture of 50% Water / 50% Ethanol as the solvent for your base. The ethanol helps solubilize the organic this compound compound, ensuring faster and more complete hydrolysis than water alone.

Phase 3: Controlled Addition (The Protocol)

QuenchProtocolStartStart: Waste IdentificationSetupSetup: Ice Bath + 20% NaOH/EtOH SolutionStart->SetupAddAction: Add this compound Reagent DropwiseSetup->Add Slow Addition (<10°C)StirProcess: Stir for 1-2 Hours (Allow to warm to RT)Add->StirCheckDecision: Check pHStir->CheckAdjustAction: Add more NaOHCheck->Adjust pH < 10FinishEnd: Label as 'Quenched Organophosphate Waste'Check->Finish pH > 10Adjust->Stir

Caption: Workflow for the alkaline hydrolysis of this compound phosphorochloridothioate. Ensure pH remains basic (>10) to confirm neutralization of generated acid.

Detailed Steps:

  • Chill: Cool the alkaline ethanol/water solution to <10°C in the ice bath.

  • Add: Using an addition funnel (for large volumes) or pipette (for small volumes), add the this compound waste dropwise to the stirring base.

    • Observation: You may see white precipitate (NaCl) form. This is normal.

    • Temperature Control: Ensure the temperature does not spike.[3][8] The reaction is exothermic.

  • Stir: Once addition is complete, remove the ice bath and allow the solution to stir at Room Temperature for 1–2 hours.

  • Verify: Check the pH. It must remain basic (pH > 10). If it has turned acidic, add more base and stir longer. The persistence of high pH indicates the acid generating capacity is exhausted.

  • Odor Control (Optional): If a sulfur stench persists (common with thiophosphates), add a small amount of dilute household bleach (sodium hypochlorite) to the quenched mixture. Caution: This is also exothermic.

Part 4: Waste Segregation & Labeling[4]

Once quenched, the material is no longer water-reactive, but it is still a chemical waste.

  • Container: Transfer the quenched mixture into a standard High-Density Polyethylene (HDPE) waste container.

  • Labeling:

    • DO NOT label simply as "Organic Waste."

    • DO label as: "Alkaline aqueous waste with organophosphates and ethanol."

    • Hazard Tags: Check "Corrosive" (due to excess NaOH) and "Toxic."

  • Storage: Store in the Corrosive/Base cabinet until pickup. Do not store with acids.

Part 5: Emergency Contingencies

Spills (Outside the Hood)
  • Evacuate: The stench will likely force evacuation regardless of toxicity.

  • Isolate: 50 meters (150 feet) in all directions.

  • Decontamination: Do not use water.[1][9][3][8] Cover the spill with Dry Lime , Soda Ash , or Sodium Bicarbonate .[5] This absorbs the liquid and begins safe neutralization.

  • Cleanup: Scoop absorbed material into a disposal container. Wash the area with a dilute bleach solution to degrade the sulfur odor.

First Aid
  • Skin Contact: Immediate flush with water for 15 minutes. Discard contaminated leather (shoes/watch bands) as they cannot be decontaminated.

  • Inhalation: Move to fresh air immediately. Pulmonary edema may be delayed; medical observation is recommended.[3]

References

  • PubChem. (2025).[2] this compound phosphorochloridothioate (Compound Summary). National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • Ladacki, M., & Kulicki, W. (2014). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation.[10][11][12][13] Journal of Physical Chemistry B. Retrieved February 1, 2026, from [Link]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.